5-Hydroxybenzofuran-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-1-benzofuran-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-5-7-6-3-4-12-9(6)2-1-8(7)11/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGJOILGRQOAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483307 | |
| Record name | 5-Hydroxy-1-benzofuran-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59254-30-7 | |
| Record name | 5-Hydroxy-1-benzofuran-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Hydroxybenzofuran Carbaldehydes
Core Structure and Chemical Identity
Hydroxybenzofuran carbaldehydes are a class of organic compounds characterized by a benzofuran core structure substituted with both a hydroxyl (-OH) and a carbaldehyde (-CHO) group on the benzene ring. The specific properties of each isomer are determined by the relative positions of these functional groups.
The fundamental structure consists of a bicyclic system where a benzene ring is fused to a furan ring. The presence of the hydroxyl and carbaldehyde groups imparts significant reactivity and potential for diverse chemical modifications, making these compounds interesting scaffolds in medicinal chemistry and materials science.
Structural Representation of a Generic Hydroxybenzofuran Carbaldehyde
Technical Guide: 5-Hydroxybenzofuran-4-carbaldehyde and Related Isomers
IUPAC Name and CAS Number
While a specific entry for 5-Hydroxybenzofuran-4-carbaldehyde is not found, a well-characterized isomer is 6-hydroxy-1-benzofuran-5-carbaldehyde .
Data Presentation
The following table summarizes key quantitative data for the related isomer, 6-Hydroxy-1-benzofuran-5-carbaldehyde.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₃ | [1][2] |
| Molecular Weight | 162.14 g/mol | [1] |
| Exact Mass | 162.031694049 Da | [1] |
Experimental Protocols
A general and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as hydroxybenzofurans, is the Vilsmeier-Haack reaction .[3][4][5][6] This reaction introduces a formyl (-CHO) group onto the aromatic ring.
Plausible Synthesis of a Hydroxybenzofuran Carbaldehyde via Vilsmeier-Haack Reaction:
Objective: To introduce a formyl group onto the 5-hydroxybenzofuran ring. The position of formylation (ortho or para to the hydroxyl group) can be influenced by steric and electronic factors.
Materials:
-
5-Hydroxybenzofuran
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (or other suitable inert solvent)
-
Sodium acetate or other mild base
-
Water
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is exothermic and forms the electrophilic Vilsmeier reagent (a chloroiminium salt).[3][5] The mixture is typically stirred at 0-10°C for a specified time (e.g., 30 minutes).
-
Formylation: Dissolve 5-hydroxybenzofuran in a suitable inert solvent like dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent at a controlled temperature (e.g., 0°C). The reaction mixture is then allowed to warm to room temperature or heated to a specific temperature (ranging from below 0°C to 80°C depending on the substrate's reactivity) and stirred for several hours until the reaction is complete (monitored by TLC).[4]
-
Hydrolysis: After the reaction is complete, the mixture is cooled in an ice bath. The hydrolysis of the intermediate iminium salt is achieved by the slow, careful addition of an aqueous solution of a mild base, such as sodium acetate, or simply water.[3][4] This step should be performed with caution as it can be exothermic.
-
Workup and Purification: The mixture is then typically acidified with dilute hydrochloric acid. The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with a solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude hydroxybenzofuran carbaldehyde is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of a hydroxybenzofuran carbaldehyde using the Vilsmeier-Haack reaction.
References
- 1. 6-Hydroxy-1-benzofuran-5-carbaldehyde | C9H6O3 | CID 12269547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Benzofurancarboxaldehyde,6-hydroxy- | CAS#:20073-22-7 | Chemsrc [chemsrc.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
Spectroscopic Profile of 5-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 5-Hydroxybenzofuran-4-carbaldehyde, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental data for this specific compound, this guide presents a combination of reported data for structurally similar compounds and predicted spectral information based on established principles of spectroscopic analysis. This document aims to serve as a valuable resource for the identification, characterization, and further investigation of this and related benzofuran derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of spectral data from analogous compounds, including various substituted benzofurans and hydroxybenzaldehydes.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.0 - 10.5 | s | - | -CHO |
| ~9.0 - 10.0 | s (broad) | - | -OH |
| ~7.5 - 7.8 | d | ~2.0 - 3.0 | H-2 |
| ~7.2 - 7.5 | d | ~8.0 - 9.0 | H-7 |
| ~6.8 - 7.1 | d | ~8.0 - 9.0 | H-6 |
| ~6.7 - 7.0 | d | ~2.0 - 3.0 | H-3 |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 195 | C=O (Aldehyde) |
| ~155 - 160 | C-5 |
| ~150 - 155 | C-7a |
| ~145 - 150 | C-2 |
| ~125 - 130 | C-3a |
| ~120 - 125 | C-7 |
| ~115 - 120 | C-4 |
| ~110 - 115 | C-6 |
| ~105 - 110 | C-3 |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3500 | Broad | O-H stretch (phenolic) |
| ~2800 - 2900 | Medium | C-H stretch (aldehyde) |
| ~1650 - 1680 | Strong | C=O stretch (aldehyde, conjugated) |
| ~1580 - 1620 | Medium-Strong | C=C stretch (aromatic) |
| ~1450 - 1500 | Medium | C=C stretch (aromatic) |
| ~1200 - 1300 | Strong | C-O stretch (phenol) |
| ~1100 - 1200 | Medium | C-O-C stretch (furan) |
| ~800 - 900 | Strong | C-H bend (out-of-plane, aromatic) |
Sample Preparation: KBr pellet or ATR
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 162 | ~100 | [M]⁺ (Molecular Ion) |
| 161 | High | [M-H]⁺ |
| 133 | Medium | [M-CHO]⁺ |
| 105 | Medium | [M-CHO-CO]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample is prepared by dissolving approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are then acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
Infrared (IR) Spectroscopy
For solid samples, an IR spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
Mass Spectrometry (MS)
For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is a common mass spectrometry technique. A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Data Acquisition and Analysis Workflow
The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic data for a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification of this data is crucial and researchers are encouraged to perform their own analyses to confirm these predictions.
The Enigmatic Hydroxybenzofurans: A Technical Guide to Their Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
Hydroxybenzofuran compounds, a significant class of heterocyclic organic molecules, are ubiquitously distributed in nature and are recognized for their wide array of biological activities.[1] This technical guide provides an in-depth exploration of the natural sources of these compounds and details the methodologies for their extraction, isolation, and purification. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Section 1: Natural Occurrence of Hydroxybenzofuran Compounds
Hydroxybenzofuran derivatives are predominantly found as secondary metabolites in a variety of higher plant families, including Asteraceae, Moraceae, Fabaceae, and Rutaceae.[1][2] They are also produced by certain fungi. These compounds play crucial roles in plant defense mechanisms and have demonstrated significant potential as therapeutic agents due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities.[3][4]
Notable Natural Sources and Quantitative Data
The occurrence and yield of hydroxybenzofuran compounds can vary significantly depending on the plant species, environmental conditions, and the specific plant part utilized. Elicitation techniques in plant tissue cultures have also been shown to enhance the production of these valuable metabolites.[5] The following table summarizes key hydroxybenzofurans, their natural sources, and reported yields where available.
| Hydroxybenzofuran Compound | Natural Source | Plant/Fungal Part | Yield/Concentration | Reference(s) |
| Cicerfuran | Chickpea (Cicer arietinum) | Roots | Not specified in reviewed literature | [6] |
| Moracin M | White Mulberry (Morus alba) | Hairy Root Culture Medium | Up to 7.82 mg/g Dry Weight | [5][7] |
| Moracin C | White Mulberry (Morus alba) | Hairy Root Culture Medium | Up to 1.82 mg/g Dry Weight | [5][7] |
| 3-hydroxy-2-(3-methyl-2-butenyl)-1-(2-phenylethyl) benzofuran | Macaranga kurzii | Twigs | Not specified in reviewed literature | [3] |
| 1-[6-hydroxy-2-isopropenyl-1-benzofuran-5yl]-1-ethanone | Petasites hybridus | Roots | Not specified in reviewed literature | [3] |
| (E)-3-(2-(benzo[d][8]dioxol-5-yl)-7-methoxybenzofuran-5-yl)prop-2-en-1-ol | Zanthoxylum capense | Not specified | Not specified in reviewed literature | [3] |
| 6-methoxy-3-methyl-2-phenylbenzofuran-5-ol | Dalbergia odorifera | Heartwood | Not specified in reviewed literature | [3] |
| LicAF1 & LicAF2 (Licochalcone A derivatives) | Glycyrrhiza inflata | Roots | Trace metabolites | [9] |
Section 2: Isolation and Purification Protocols
The isolation of hydroxybenzofuran compounds from their natural sources is a multi-step process that requires careful selection of extraction and purification techniques to ensure high purity and yield. The general workflow involves solvent extraction, followed by chromatographic separation and final purification, often by recrystallization.
References
- 1. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity [mdpi.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. How To [chem.rochester.edu]
Initial Biological Activity Screening of 5-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide
Introduction
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1] Derivatives of benzofuran are ubiquitous in nature and have been extensively synthesized, demonstrating a wide array of biological activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The structural diversity and biological significance of benzofurans make them promising candidates for drug discovery and development. This guide focuses on the predicted initial biological activity screening of a specific derivative, 5-Hydroxybenzofuran-4-carbaldehyde, based on the known activities of the broader benzofuran class. Due to the limited direct experimental data on this particular compound, this document serves as a predictive overview for researchers, scientists, and drug development professionals, outlining the potential biological activities and the experimental protocols for their evaluation.
Synthesis
The synthesis of this compound can be approached through various established methods for constructing the benzofuran core and introducing the required functional groups. A plausible synthetic route could involve the construction of a 5-hydroxybenzofuran intermediate followed by formylation at the C4 position. One general strategy for the synthesis of 5-hydroxybenzofurans involves a two-step procedure starting from 2,5-dihydroxyacetophenone.[3] This intermediate can be converted into 5-hydroxybenzofuranone, which is then reduced to 5-hydroxybenzofuran.[3] Subsequent formylation would yield the target compound.
Alternatively, strategies for the synthesis of benzofuran-carbaldehydes have been developed. For instance, a method for the selective synthesis of 3-formylbenzofurans from 2-hydroxychalcones has been reported.[4] While this method targets the 3-position, modifications to the starting materials and reaction conditions could potentially be adapted for the synthesis of the 4-carbaldehyde derivative. Another approach could involve the formylation of a pre-existing 5-hydroxybenzofuran using a Vilsmeier-Haack type reaction, although regioselectivity could be a challenge.
A specific route to a benzofuran-5-carbaldehyde has been described involving the reaction of 5-bromo-1-benzofuran with magnesium to form a Grignard reagent, followed by reaction with N,N-dimethylformamide (DMF).[5] A similar strategy could be envisioned starting from a suitably protected 5-hydroxy-4-bromobenzofuran.
Predicted Biological Activities
Based on the extensive literature on benzofuran derivatives, this compound is predicted to exhibit antioxidant, antimicrobial, and anticancer activities. The following sections detail these potential activities and the experimental methodologies to assess them.
Antioxidant Activity
Benzofuran derivatives are known to possess antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions.[1][2] The phenolic hydroxyl group at the 5-position of the target molecule is a key structural feature that is expected to contribute significantly to its antioxidant potential, similar to other phenolic antioxidants.
Data on Related Compounds
| Compound Class | Assay | Results |
| Benzofuran derivatives | DPPH radical scavenging | Varying degrees of activity, with some compounds showing significant radical scavenging potential. |
| Benzofuran-based pyrazole analogs | Antioxidant screening | Good antioxidant activity reported.[2] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[6]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations for testing.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each concentration of the test compound solution to the wells.
-
Add the DPPH solution to each well.
-
For the blank, the solvent without the test compound is used.
-
The plate is then incubated in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
After incubation, the absorbance of each well is measured at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Antimicrobial Activity
Benzofuran derivatives have been reported to exhibit activity against a range of pathogenic microbes, including bacteria and fungi.[1] The mechanism of action can vary, but it often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Data on Related Compounds
| Compound Class | Organism | Results |
| Benzofuran derivatives | Enterococcus faecalis, Candida albicans | Some derivatives showed potent antibacterial and antifungal activity. |
| Substituted benzofurans | Various bacteria and fungi | Structure-activity relationships have been explored, with different substituents influencing the antimicrobial spectrum and potency. |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[7][8]
-
Media and Inoculum Preparation:
-
Prepare a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and sterilize it by autoclaving.
-
Pour the sterile agar into petri dishes and allow it to solidify.
-
Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension).
-
-
Assay Procedure:
-
Evenly spread the microbial inoculum over the surface of the agar plate.
-
Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.
-
Add a specific volume of the test compound solution (at a known concentration) into the wells.
-
A solvent control (the solvent used to dissolve the compound) and a positive control (a known antibiotic) should also be included.
-
-
Incubation and Data Analysis:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
The diameter of the zone of inhibition is indicative of the antimicrobial activity of the compound.
-
Anticancer Activity
A significant number of benzofuran derivatives have been investigated for their potential as anticancer agents.[1] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
Data on Related Compounds
| Compound Class | Cell Lines | IC50 Values |
| Benzofuran derivatives | Various cancer cell lines | A wide range of IC50 values have been reported, demonstrating the potential for potent anticancer activity. |
| Hybrid benzofurans | Malignant tumors | Some hybrid derivatives have emerged as potent cytotoxic agents.[9] |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity and cell viability.[10][11]
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound (this compound).
-
Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Data Analysis:
-
Add MTT solution to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Potential Signaling Pathways
The biological activities of benzofuran derivatives are often linked to their ability to modulate specific cellular signaling pathways. Based on the activities of related compounds, this compound may influence pathways such as:
-
NF-κB and MAPK Signaling Pathways: These pathways are crucial in inflammation and cancer. Some benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting these pathways.[12]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Certain benzofuran derivatives have been identified as inhibitors of this pathway.[13]
-
Hypoxia-Inducible Factor (HIF-1) Pathway: The HIF-1 pathway is involved in the adaptation of cancer cells to hypoxic conditions. A benzene-sulfonamide-based benzofuran derivative has been designed to inhibit this pathway.[9]
While direct experimental evidence for the biological activities of this compound is currently lacking, the extensive research on the benzofuran scaffold provides a strong basis for predicting its potential as a bioactive compound. The presence of the 5-hydroxy group suggests probable antioxidant activity. Furthermore, the general antimicrobial and anticancer properties of benzofuran derivatives indicate that this compound is a worthwhile candidate for screening in these areas. This guide provides the foundational knowledge and detailed experimental protocols for researchers to embark on the initial biological activity screening of this compound. The findings from such studies will be crucial in elucidating the therapeutic potential of this specific molecule and contributing to the broader understanding of the structure-activity relationships within the benzofuran class of compounds.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis routes of 1-Benzofuran-5-carbaldehyde [benchchem.com]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability Characteristics of 5-Hydroxybenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-Hydroxybenzofuran-4-carbaldehyde is limited in publicly available literature. The following guide is compiled based on data from closely related isomers and analogous benzofuran derivatives. The provided experimental protocols are generalized for this class of compounds and may require optimization.
Introduction
This compound is a heterocyclic organic compound belonging to the benzofuran family. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antifungal properties[1][2][3]. The solubility and stability of such compounds are critical parameters that influence their bioavailability, formulation, and overall therapeutic potential. This document provides a comprehensive overview of the predicted solubility and stability characteristics of this compound, along with detailed experimental protocols for their determination.
Physicochemical Properties
The physicochemical properties of this compound are predicted based on its structural analogues. These properties provide a preliminary understanding of its behavior in various solvent systems and storage conditions.
Table 1: Predicted Physicochemical Properties of this compound and its Isomers
| Property | This compound (Predicted) | 6-Hydroxy-1-benzofuran-5-carbaldehyde[4] | 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde[5] |
| Molecular Formula | C₉H₆O₃ | C₉H₆O₃ | C₉H₈O₃ |
| Molecular Weight | 162.14 g/mol | 162.14 g/mol | 164.16 g/mol |
| Appearance | Pale-yellow to off-white solid (predicted)[6] | - | - |
| LogP (Predicted) | ~1.95[7] | 1.95 | 1.5 |
| Polar Surface Area | 50.44 Ų[7] | 50.44 Ų | 50.44 Ų |
| Storage Temperature | 2-8°C (predicted)[6][8][9] | - | - |
Solubility Profile
The solubility of a compound is a crucial factor in its absorption and distribution in biological systems. The presence of both a hydroxyl and a carbaldehyde group on the benzofuran scaffold suggests a moderate polarity. The solubility of aldehydes and ketones generally decreases with an increase in the number of carbon atoms due to the increasing hydrophobic character of the molecule[10].
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale / Comments |
| Water | Slightly soluble | The hydroxyl group can form hydrogen bonds with water, but the aromatic benzofuran core is hydrophobic[10]. Solubility is expected to be pH-dependent due to the phenolic hydroxyl group. |
| Methanol | Soluble | Polar protic solvent, capable of hydrogen bonding. |
| Ethanol | Soluble | Polar protic solvent, similar to methanol. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent, good solvent for many organic compounds. |
| Dichloromethane (DCM) | Moderately soluble | Less polar than alcohols, but should still solvate the molecule to some extent. |
| Hexanes | Insoluble | Non-polar solvent, unlikely to dissolve the polar compound. |
Stability Characteristics
The stability of this compound is a critical consideration for its synthesis, purification, storage, and formulation. Aldehydes are susceptible to oxidation to carboxylic acids, and phenolic compounds can be sensitive to light and air.
Table 3: Predicted Stability of this compound
| Condition | Predicted Stability | Degradation Products (Potential) |
| Temperature | Stable at recommended storage temperatures (2-8°C). May decompose at elevated temperatures. | Polymerization products, products of ring opening. |
| Light | Potentially light-sensitive. | Photodegradation products, colored impurities. |
| pH | Less stable in basic conditions. | The phenolic hydroxyl group will be deprotonated, making the ring more susceptible to oxidation. |
| Oxidizing Agents | Unstable. | 5-Hydroxybenzofuran-4-carboxylic acid. |
| Reducing Agents | Unstable. | (5-Hydroxybenzofuran-4-yl)methanol. |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4) in a glass vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specific temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a specific temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution to high temperature (e.g., 80°C).
-
Photostability: Expose a solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Time Points:
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to separate the parent compound from its degradation products. A mass spectrometer can be coupled to the HPLC to identify the degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of the parent compound at each time point.
-
Characterize the major degradation products.
-
Visualizations
Caption: Workflow for solubility determination using the shake-flask method.
Caption: Conceptual overview of forced degradation pathways.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 6-Hydroxy-1-benzofuran-5-carbaldehyde | C9H6O3 | CID 12269547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde | C9H8O3 | CID 13564476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. methyl 4-hydroxybenzofuran-5-carboxylate - BackedTrade [backedtrade.com]
- 7. 5-Benzofurancarboxaldehyde,6-hydroxy- | CAS#:20073-22-7 | Chemsrc [chemsrc.com]
- 8. Benzofuran-4-carbaldehyde, 5 g, CAS No. 95333-13-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 9. Benzofuran-4-carbaldehyde, 5 g, CAS No. 95333-13-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
- 10. quora.com [quora.com]
Quantum Chemical Blueprint: A Technical Guide to 5-Hydroxybenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 5-Hydroxybenzofuran-4-carbaldehyde. This benzofuran derivative is of significant interest in medicinal chemistry, and understanding its electronic structure, reactivity, and spectroscopic signatures through computational methods is crucial for the rational design of novel therapeutic agents. This document outlines the theoretical framework, computational methodologies, and expected data outputs from such studies.
Theoretical Framework: Density Functional Theory (DFT)
At the core of modern quantum chemical calculations for organic molecules lies Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy, making it well-suited for molecules of pharmaceutical interest. The choice of functional and basis set is critical for obtaining reliable results. A common and effective combination for this type of molecule is the B3LYP functional with the 6-311++G(d,p) basis set.[1][2] This level of theory is adept at describing the electronic structure and predicting various molecular properties. For more specific properties like electronic absorption spectra, time-dependent DFT (TD-DFT) is the method of choice.[3]
Computational Workflow
A typical quantum chemical investigation of this compound follows a structured workflow. This process begins with the optimization of the molecular geometry and proceeds through the calculation of various properties.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Data Presentation: Key Molecular Descriptors
Quantum chemical calculations yield a wealth of quantitative data that can be used to characterize this compound. The following tables summarize the key parameters that are typically calculated and analyzed.
Table 1: Optimized Geometrical Parameters
| Parameter | Description |
| Bond Lengths (Å) | The equilibrium distances between bonded atoms. |
| Bond Angles (°) | The angles formed by three consecutive bonded atoms. |
| Dihedral Angles (°) | The torsional angles between four consecutive bonded atoms, defining the molecule's conformation. |
Note: These values are compared with experimental data, if available, to validate the chosen computational method.[2]
Table 2: Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| O-H stretch | Hydroxyl group vibration | ||
| C=O stretch | Carbonyl group vibration of the aldehyde | ||
| C-H stretch | Aromatic and aldehydic C-H vibrations | ||
| Ring vibrations | Benzofuran ring skeletal vibrations |
Note: Calculated frequencies are often scaled to better match experimental data due to the harmonic approximation in the calculations.[2]
Table 3: Electronic Properties
| Property | Value | Description |
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | |
| HOMO-LUMO Gap (eV) | Indicates the chemical reactivity and kinetic stability of the molecule. | |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | |
| Ionization Potential (eV) | The energy required to remove an electron. | |
| Electron Affinity (eV) | The energy released when an electron is added. |
Table 4: Spectroscopic Data
| Parameter | Calculated Value | Experimental Value |
| ¹H NMR Chemical Shifts (ppm) | ||
| ¹³C NMR Chemical Shifts (ppm) | ||
| UV-Vis λmax (nm) |
Note: Theoretical NMR and UV-Vis data are crucial for interpreting experimental spectra and confirming the molecular structure.[3]
Detailed Methodologies
Geometry Optimization and Vibrational Analysis
The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically performed using DFT with a suitable functional and basis set. A subsequent vibrational frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[2]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and electronic transitions. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and identifying sites for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
Caption: Logical relationship of MEP analysis for identifying reactive sites.
Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule by studying the interactions between filled and vacant orbitals.[1][3] This can reveal hyperconjugative interactions that contribute to the molecule's stability. NLO properties, such as polarizability and hyperpolarizability, can also be calculated to assess the molecule's potential for use in optoelectronic applications.[1]
Conclusion
Quantum chemical calculations offer a powerful, non-invasive approach to thoroughly characterize this compound at the molecular level. The insights gained from these computational studies, including optimized geometry, vibrational signatures, electronic properties, and reactivity, are invaluable for understanding its chemical behavior and for guiding the development of new drugs. The synergy between theoretical calculations and experimental work is crucial for accelerating the discovery and design of novel therapeutic agents based on the benzofuran scaffold.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
Potential Pharmacological Targets for Benzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The inherent versatility of the benzofuran ring system allows for diverse functionalization, leading to derivatives with potent and selective activities against various pharmacological targets. This technical guide provides an in-depth overview of the key molecular targets of benzofuran derivatives, with a focus on their applications in anticancer, anti-inflammatory, antimicrobial, and neuroprotective therapies.
Anticancer Targets
Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2] Their mechanisms of action are diverse and involve targeting several key proteins and pathways implicated in cancer progression.
A significant area of investigation has been the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Notably, certain benzofuran-based chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3]
Another critical target for anticancer benzofuran derivatives is Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that plays a role in transcriptional regulation and is often overexpressed in various cancers. Novel benzofuran derivatives have been designed and synthesized as potent LSD1 inhibitors, demonstrating robust in vivo antitumor efficacy in xenograft models.[4]
Furthermore, some benzofuran derivatives have shown the ability to inhibit the STAT3 signaling pathway, which is constitutively activated in many human cancers and contributes to tumor cell proliferation, survival, and invasion.[5]
Quantitative Data: Anticancer Activity
| Compound/Derivative | Target/Cell Line | Activity | Value | Reference |
| Compound 17i | LSD1 | IC50 | 0.065 µM | [4] |
| MCF-7 (Breast Cancer) | IC50 | 2.90 ± 0.32 µM | [4] | |
| MGC-803 (Gastric Cancer) | IC50 | 5.85 ± 0.35 µM | [4] | |
| H460 (Lung Cancer) | IC50 | 2.06 ± 0.27 µM | [4] | |
| A549 (Lung Cancer) | IC50 | 5.74 ± 1.03 µM | [4] | |
| THP-1 (Leukemia) | IC50 | 6.15 ± 0.49 µM | [4] | |
| Hybrid 16 | A549 (Lung Cancer) | IC50 | 0.12 µM | [6] |
| SGC7901 (Gastric Cancer) | IC50 | 2.75 µM | [6] | |
| Compound 4g | HCC1806 (Breast Cancer) | IC50 | 5.93 µmol L−1 | [3] |
| HeLa (Cervical Cancer) | IC50 | 5.61 µmol L−1 | [3] | |
| Compound B4 | MDA-MB-232 (Breast Cancer) | IC50 | 54.51 ± 2.02 µg/mL | [5] |
| Compound B5 | MDA-MB-232 (Breast Cancer) | IC50 | 45.43 ± 1.05 µg/mL | [5] |
| MCF-7 (Breast Cancer) | IC50 | 40.21 ± 3.01 µg/mL | [5] | |
| Compound B7 | MCF-7 (Breast Cancer) | IC50 | 56.77 ± 2.96 µg/mL | [5] |
Anti-inflammatory Targets
Chronic inflammation is a key pathological feature of numerous diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[7][8]
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation.[7][8] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the expression of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β).[7][8]
Several novel heterocyclic/benzofuran hybrids have been shown to exert their anti-inflammatory effects by significantly inhibiting the phosphorylation of key proteins in both the NF-κB and MAPK pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[7][8] This inhibition leads to a downstream reduction in the production of inflammatory mediators.[7][8]
Signaling Pathway: NF-κB and MAPK Inhibition by Benzofuran Derivatives
Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Target/Assay | Activity | Value | Reference |
| Hybrid 16 | NO Production (LPS-stimulated RAW-264.7) | IC50 | 5.28 µM | [6] |
| Compound 5d | NO Production (LPS-stimulated RAW-264.7) | IC50 | 52.23 ± 0.97 µM | [7][8] |
| Fluorinated Benzofuran 1 | Interleukin-6 | IC50 | 1.2-9.04 µM | [9] |
| Chemokine (C-C) Ligand 2 | IC50 | 1.5-19.3 µM | [9] | |
| Nitric Oxide | IC50 | 2.4-5.2 µM | [9] | |
| Prostaglandin E2 | IC50 | 1.1-20.5 µM | [9] |
Antimicrobial Targets
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzofuran derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[10][11][12] While the exact molecular targets are diverse and not always fully elucidated, some studies suggest that these compounds may disrupt microbial cell membrane integrity, inhibit essential enzymes, or interfere with microbial DNA replication.
Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the benzofuran ring are crucial for antimicrobial potency.[10][12] For instance, the presence of hydroxyl or methoxy groups, as well as halogen atoms, can significantly enhance the antimicrobial activity.[10][13]
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Microorganism | Activity | Value | Reference |
| Benzofuran Ketoxime 38 | Staphylococcus aureus | MIC | 0.039 µg/mL | [10] |
| Benzofuran Ketoxime derivatives | Candida albicans | MIC | 0.625-2.5 µg/mL | [10] |
| Compound 14 (hydroxyl at C-4) | Staphylococcus aureus | MIC80 | 0.39 µg/mL | [10] |
| MRSA | MIC80 | 0.78 µg/mL | [10] | |
| Compounds 15, 16 (hydroxyl at C-6) | Various bacterial strains | MIC80 | 0.78-3.12 µg/mL | [10] |
| Benzofuran amide 6b | Various bacterial and fungal strains | MIC | as low as 6.25 µg/ml | [14] |
Neuroprotective Targets
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. Benzofuran derivatives have shown promise as neuroprotective agents through various mechanisms.[15][16]
One key mechanism is the modulation of excitotoxicity, a process of nerve cell damage or death when nerve cells are overstimulated by neurotransmitters such as glutamate. Certain benzofuran-2-carboxamide derivatives have demonstrated potent neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity.[15]
Furthermore, oxidative stress is a major contributor to neurodegeneration. Some benzofuran derivatives exhibit significant antioxidant properties, including the ability to scavenge free radicals and inhibit lipid peroxidation.[15]
Recent studies have also highlighted the ability of selenium-containing benzofuran derivatives to modulate multiple pathways involved in Alzheimer's disease models. These compounds have been shown to reduce oxidative stress markers, inhibit monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) activity, and modulate the expression of proteins involved in apoptosis (Bcl-2, BAX) and neuroinflammation (NF-κB, IL-6).[16]
Experimental Workflow: Evaluation of Neuroprotective Benzofuran Derivatives
Caption: General workflow for the evaluation of neuroprotective benzofuran derivatives.
Experimental Protocols
MTT Assay for Cell Viability (Anticancer Activity)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Nitric Oxide (NO) Assay (Anti-inflammatory Activity)
The Griess assay is used to measure the production of nitric oxide by measuring the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Principle: In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.
Protocol:
-
Cell Culture and Stimulation: Plate RAW 264.7 macrophages in a 24-well plate and incubate overnight. Pre-treat the cells with various concentrations of benzofuran derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Western Blot for Signaling Protein Phosphorylation (Anti-inflammatory Activity)
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: After treatment with benzofuran derivatives and/or LPS, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
Benzofuran derivatives represent a versatile and promising class of compounds with a wide range of potential pharmacological applications. Their ability to interact with diverse biological targets, including protein kinases, histone-modifying enzymes, and key components of inflammatory and neurodegenerative signaling pathways, underscores their potential for the development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to unlock the full therapeutic potential of this important chemical scaffold. Further exploration of structure-activity relationships and mechanisms of action will be crucial in designing the next generation of benzofuran-based drugs with enhanced efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 9. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jopcr.com [jopcr.com]
- 15. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
In Silico and Molecular Docking Analysis of 5-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico and molecular docking studies pertinent to 5-Hydroxybenzofuran-4-carbaldehyde. While direct experimental and computational data for this specific molecule is limited in publicly accessible literature, this document synthesizes methodologies from studies on structurally similar benzofuran derivatives to present a robust framework for its analysis. The guide covers potential biological targets, detailed experimental protocols for computational analysis, and illustrative data to inform future research and drug discovery efforts.
Introduction to this compound
Benzofuran scaffolds are integral to numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The specific substitutions on the benzofuran ring system play a crucial role in modulating the biological and pharmacological profile of these molecules. This compound, with its hydroxyl and aldehyde functional groups, presents a unique electronic and structural profile that makes it a compelling candidate for investigation as a modulator of various biological targets. In silico techniques, particularly molecular docking, are powerful tools for predicting the binding affinity and interaction patterns of such small molecules with protein targets, thereby accelerating the initial phases of drug discovery.
Potential Biological Targets for Benzofuran Derivatives
Based on molecular docking studies of analogous benzofuran structures, several classes of proteins have been identified as potential targets. These studies provide a rational basis for selecting targets for the initial computational screening of this compound.
Table 1: Potential Protein Targets for Benzofuran Scaffolds
| Protein Target Class | Specific Examples (PDB ID) | Potential Therapeutic Area | Reference Studies on Analogues |
| Protein Kinases | Serine/threonine-protein kinase 6 (3FDN), Aurora A kinase (3LAU), ALK tyrosine kinase receptor (4FNY) | Oncology | [1] |
| Proteases | 3C-like proteinase (3V3M) | Antiviral (e.g., SARS-CoV) | [1] |
| Enzymes in Bacterial Pathways | Nucleoside diphosphate kinase (2AZ1), Deoxycytidine kinase (1P62) | Antibacterial | [1] |
| Enzymes in Mycobacterial Pathways | Polyketide Synthase 13 (Pks13) | Antituberculosis | [2] |
| Other Enzymes | Gamma enolase (1TE6), Placental alkaline phosphatase (3MK2) | Various | [1] |
In Silico & Molecular Docking Workflow
A typical computational workflow for assessing the potential of a small molecule like this compound is depicted below. This process involves preparation of the ligand and protein, performing the docking simulations, and analyzing the results.
References
Tautomerism in hydroxybenzofuran systems
An In-depth Technical Guide to Tautomerism in Hydroxybenzofuran Systems
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs valued for their diverse biological activities. When hydroxylated, these systems can exhibit prototropic tautomerism, typically a keto-enol equilibrium, which profoundly influences their physicochemical properties, reactivity, and biological function. Understanding and characterizing this tautomeric behavior is critical for drug design, enabling researchers to predict how a molecule will interact with biological targets and behave in various physiological environments. This guide provides a comprehensive overview of tautomerism in 2- and 3-hydroxybenzofuran systems, detailing the experimental and computational methodologies used for their characterization and summarizing the key factors that govern the position of the tautomeric equilibrium.
Introduction to Tautomerism in Heterocyclic Systems
Tautomers are constitutional isomers that readily interconvert, most commonly through the formal migration of a hydrogen atom (prototropy) accompanied by a switch of a single and adjacent double bond. The most prevalent form is keto-enol tautomerism, an equilibrium between a carbonyl compound (the keto form) and its corresponding vinyl alcohol (the enol form).
While for simple acyclic ketones the keto form is overwhelmingly favored, structural and electronic factors in heterocyclic systems like hydroxybenzofurans can significantly alter this balance. The ability of a drug candidate to exist in multiple tautomeric forms can have critical implications for its therapeutic efficacy, as different tautomers possess distinct shapes, hydrogen bonding capabilities, and electronic profiles, leading to different binding affinities for receptors and enzymes.
Benzofuran derivatives are known to possess a wide array of pharmacological activities, including antitumor, antimicrobial, antioxidant, and antiviral properties.[1][2][3] Consequently, a deep understanding of the fundamental chemistry of hydroxylated benzofurans, including their tautomeric nature, is indispensable for the development of novel therapeutics.
Tautomeric Equilibria in Hydroxybenzofuran Isomers
The position of the hydroxyl group on the benzofuran core dictates the nature of the tautomeric equilibrium. The two primary systems of interest are 2-hydroxybenzofuran and 3-hydroxybenzofuran.
2-Hydroxybenzofuran ⇌ Benzofuran-2(3H)-one
2-Hydroxybenzofuran (the enol form) exists in a dynamic equilibrium with its keto tautomer, benzofuran-2(3H)-one. In this case, the keto form is a lactone (a cyclic ester). Generally, the keto form is significantly more stable and is the predominant species observed. The stability of the keto form is evidenced by its successful synthesis and isolation, with numerous derivatives having been characterized by X-ray crystallography.[4][5][6]
Figure 1: Tautomeric equilibrium of 2-hydroxybenzofuran.
3-Hydroxybenzofuran ⇌ Benzofuran-3(2H)-one
Similarly, 3-hydroxybenzofuran (an enol) is in equilibrium with benzofuran-3(2H)-one (a ketone, often referred to as a coumaranone). Unlike the 2-hydroxy isomer, the 3-hydroxyenol form gains aromatic stabilization from the furan ring. However, the keto form is also readily formed and has been characterized crystallographically in many derivatives.[7][8][9] The position of this equilibrium can be sensitive to substitution patterns and solvent.
Figure 2: Tautomeric equilibrium of 3-hydroxybenzofuran.
Experimental Protocols for Tautomer Characterization
A multi-faceted approach combining spectroscopic and structural methods is required to unambiguously identify and quantify tautomeric forms.
Figure 3: Logical workflow for the characterization of tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution.[10]
-
Methodology :
-
Sample Preparation : Dissolve a high-purity sample of the hydroxybenzofuran derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Data Acquisition : Record high-resolution 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR spectra. The proton transfer between tautomers is often slow on the NMR timescale, allowing for the observation of distinct sets of signals for each species.[11]
-
Spectral Assignment :
-
¹H NMR : The keto form will show characteristic signals for the aliphatic protons on the furan ring (e.g., a CH₂ group in benzofuran-2(3H)-one), while the enol form will show a vinyl proton and a broad hydroxyl proton signal.
-
¹³C NMR : The keto tautomer will exhibit a carbonyl carbon signal (typically >170 ppm), whereas the enol form will show signals for a C-OH carbon and a C=C double bond.
-
-
Quantification : The relative molar ratio of the tautomers is determined by integrating the well-resolved ¹H NMR signals corresponding to each form. The equilibrium constant (K_T = [enol]/[keto]) can then be calculated.[12][13]
-
UV-Visible Spectroscopy
UV-Vis spectroscopy is sensitive to the different electronic systems of the tautomers.
-
Methodology :
-
Sample Preparation : Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).
-
Data Acquisition : Record the absorption spectrum for each solution.
-
Analysis : The keto and enol forms have different chromophores. The enol, with its extended π-conjugation, typically absorbs at a longer wavelength (λ_max) than the less conjugated keto form.[14] Overlapping absorption bands can make quantification challenging, but deconvolution techniques can be applied.[15] This method is particularly useful for studying how solvent polarity shifts the equilibrium.[16]
-
X-ray Crystallography
This technique provides the definitive structure of the molecule in the solid state.
-
Methodology :
-
Crystal Growth : Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from a solution.
-
Data Collection : Mount a crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement : Process the data to solve the crystal structure. This will unambiguously determine bond lengths, bond angles, and atomic connectivity, confirming which tautomer is present in the crystal lattice.[4][7] It is important to note that the solid-state structure may represent the most stable, least soluble tautomer under the crystallization conditions and does not necessarily reflect the equilibrium in solution.
-
Quantitative Data and Factors Influencing Equilibrium
While extensive quantitative data for the parent hydroxybenzofuran systems is sparse in the literature, the principles governing the equilibrium are well-established. The stability of each tautomer is influenced by a delicate balance of aromaticity, conjugation, intramolecular hydrogen bonding, and solvent interactions.[1][17]
| Factor | Influence on Equilibrium | Hydroxybenzofuran Context |
| Aromaticity | A tautomer that results in an aromatic system is heavily favored. | For 3-hydroxybenzofuran, the enol form benefits from the aromaticity of the furan ring. However, this stabilization is often not sufficient to overcome the strength of the C=O bond in the keto form. |
| Conjugation | Extended π-conjugation stabilizes a molecule. | The enol form has a more extended conjugated system than the keto form, which can increase its stability. |
| Intramolecular H-Bonding | The ability to form a stable intramolecular hydrogen bond can favor the enol form. | This is more relevant in derivatives like β-dicarbonyls, where a 6-membered quasi-ring can form in the enol tautomer.[17] |
| Solvent Polarity | Polar, protic solvents can stabilize the more polar tautomer through hydrogen bonding.[18] | The keto tautomer, with its exposed carbonyl group, is typically more polar than the enol. Therefore, polar solvents like DMSO or water are expected to shift the equilibrium towards the keto form compared to nonpolar solvents like chloroform or hexane.[19] |
Table 1: Summary of Factors Affecting the Keto-Enol Equilibrium.
Tautomerism in Synthesis and Biological Activity
Tautomerism is not just a structural curiosity; it has practical consequences in synthesis and drug action.
Role in Chemical Synthesis
In many synthetic routes, the tautomeric nature of intermediates plays a crucial role. For example, in the synthesis of 5-hydroxybenzofurans, the reaction proceeds via a Michael addition involving the enol tautomer of a β-dicarbonyl compound.[5]
Figure 4: Role of keto-enol tautomerism in a synthetic pathway.
Implications for Drug Development
The specific tautomer present determines how a molecule interacts with its biological target. Since tautomers can interconvert, a drug might exist primarily as one tautomer in aqueous solution but bind to a receptor in a different tautomeric form.
-
Receptor Binding : Tautomers have different hydrogen bond donor/acceptor patterns. The keto form has a hydrogen bond acceptor (C=O), while the enol form has both a donor (-OH) and an acceptor (the ether oxygen). This difference is fundamental to molecular recognition.
-
Pharmacokinetics : Properties like lipophilicity (LogP), solubility, and membrane permeability can differ between tautomers, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Intellectual Property : Different tautomers can sometimes be patented separately, making a thorough understanding of a molecule's tautomeric landscape crucial for protecting intellectual property.
Conclusion
Tautomerism is an essential concept in the study of hydroxybenzofuran systems, with direct relevance to their synthesis, characterization, and application in drug discovery. While the keto form (benzofuranone) is often the more stable and readily isolated tautomer, the enol form (hydroxybenzofuran) is always present in a dynamic equilibrium in solution. A comprehensive analytical approach employing NMR, UV-Vis spectroscopy, X-ray crystallography, and computational modeling is necessary to fully characterize this equilibrium. For drug development professionals, appreciating that a single molecular structure on paper can represent a dynamic ensemble of interconverting isomers is critical for designing safer, more effective medicines.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Crystal structure and Hirshfeld surface analysis of 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one : CCCU Research Space Repository [repository.canterbury.ac.uk]
- 7. (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documentsdelivered.com [documentsdelivered.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological profile of substituted benzofuran aldehydes
An In-depth Technical Guide on the Toxicological Profile of Substituted Benzofuran Aldehydes
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzofurans are a pivotal class of heterocyclic compounds, with the aldehyde functional group serving as a versatile synthetic handle in the development of novel therapeutics.[1][2] Their utility as key intermediates in synthesizing molecules targeting conditions from neurodegenerative diseases to cancer necessitates a thorough understanding of their toxicological profile.[2][3][4] This technical guide provides a comprehensive overview of the known toxicities associated with substituted benzofuran aldehydes and related derivatives, focusing on the underlying mechanisms, quantitative data from preclinical studies, and detailed experimental protocols for their assessment. Key toxicological concerns include metabolic activation to reactive intermediates, potential for hepatotoxicity via mitochondrial dysfunction, and genotoxicity. This document aims to equip researchers and drug development professionals with the foundational knowledge required for effective risk assessment and the design of safer, more efficacious benzofuran-based therapeutic agents.
Core Mechanisms of Toxicity
The toxicity of substituted benzofuran aldehydes is not monolithic; it is a multifactorial process influenced by the compound's specific substitution pattern, its metabolic fate, and its interaction with cellular machinery. The core mechanisms often involve metabolic activation, leading to the generation of reactive species that can induce cellular damage.
Metabolic Activation via Cytochrome P450
A primary route for the bioactivation of benzofurans involves oxidation by Cytochrome P450 (CYP450) enzymes in the liver.[5] This metabolic process can convert the relatively inert benzofuran ring into highly reactive electrophilic intermediates, such as epoxides or dialdehydes.[5][6] These intermediates are potent alkylating agents that can covalently bind to cellular macromolecules, including DNA and proteins.[5][7] This adduct formation can disrupt normal cellular function, trigger DNA damage responses, and initiate pathways leading to cytotoxicity and carcinogenicity.[5][6][7]
References
- 1. hmdb.ca [hmdb.ca]
- 2. nbinno.com [nbinno.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. mdpi.com [mdpi.com]
- 7. Genotoxicity studies of benzofuran dioxetanes and epoxides with isolated DNA, bacteria and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Hydroxybenzofuran-4-carbaldehyde from Salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive two-step synthetic route for the preparation of 5-Hydroxybenzofuran-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development, starting from the readily available precursor, salicylaldehyde. The synthesis involves an initial Elbs persulfate oxidation to introduce a second hydroxyl group, followed by a Rap-Stoermer reaction to construct the furan ring, yielding the target molecule. Detailed experimental protocols, quantitative data, and visual representations of the chemical pathway and experimental workflow are presented to facilitate replication and further investigation.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its structural motif is present in numerous natural products and pharmaceutical agents. This protocol details a reliable method to synthesize this compound from salicylaldehyde, a common and inexpensive starting material. The described pathway offers a practical approach for laboratory-scale synthesis.
Overall Reaction Scheme
The synthesis is performed in two sequential steps:
-
Step 1: Elbs Persulfate Oxidation - Conversion of salicylaldehyde to 2,5-dihydroxybenzaldehyde.
-
Step 2: Rap-Stoermer Reaction - Cyclization of 2,5-dihydroxybenzaldehyde with chloroacetaldehyde to yield this compound.
Caption: Overall synthetic pathway.
Experimental Protocols
Step 1: Synthesis of 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) via Elbs Persulfate Oxidation
This procedure is adapted from the established Elbs persulfate oxidation of phenols.[1][2]
Materials:
-
Salicylaldehyde (Reagent grade, ≥99%)
-
Sodium hydroxide (NaOH) (Pellets, ≥97%)
-
Potassium persulfate (K₂S₂O₈) (≥99%)
-
Concentrated hydrochloric acid (HCl) (37%)
-
Diethyl ether (ACS grade)
-
Deionized water
Procedure:
-
In a 2 L beaker, dissolve 62 g of salicylaldehyde in 400 mL of deionized water containing 25 g of NaOH.
-
Prepare a solution of 40% (w/v) NaOH by dissolving 80 g of NaOH in deionized water and making the volume up to 200 mL.
-
Prepare a 10% (w/v) solution of potassium persulfate by dissolving 150 g of K₂S₂O₈ in 1.5 L of deionized water.
-
To the salicylaldehyde solution, add the 40% NaOH solution and the 10% potassium persulfate solution alternately in ten equal portions, starting with the NaOH solution. Maintain the reaction temperature below 35°C during the additions, which should take approximately 45 minutes.
-
After the final addition, stir the resulting brown solution at room temperature for 24 hours.
-
Acidify the reaction mixture with concentrated HCl until it is acidic to Congo red paper.
-
Filter off the precipitated, unreacted salicylaldehyde. Extract the filtrate three times with diethyl ether to remove any remaining salicylaldehyde.
-
To the aqueous layer, add 1/6 of its volume of fuming HCl and heat the solution on a water bath to 70°C to hydrolyze the intermediate sulfate ester.
-
Allow the solution to cool to room temperature. Filter off any amorphous precipitate that forms.
-
Extract the filtrate multiple times with diethyl ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude 2,5-dihydroxybenzaldehyde.
-
The crude product can be purified by recrystallization from toluene or benzene.[2]
Expected Yield:
The reported yield for this reaction is approximately 25%.[1]
Step 2: Synthesis of this compound via Rap-Stoermer Reaction
This protocol is a general procedure for the Rap-Stoermer reaction, adapted for 2,5-dihydroxybenzaldehyde.[3]
Materials:
-
2,5-Dihydroxybenzaldehyde (from Step 1)
-
Chloroacetaldehyde (50 wt. % solution in water)
-
Potassium carbonate (K₂CO₃) (Anhydrous, ≥99%)
-
N,N-Dimethylformamide (DMF) (Anhydrous, ≥99.8%)
-
Ethyl acetate (ACS grade)
-
Brine (saturated NaCl solution)
Procedure:
-
To a solution of 2,5-dihydroxybenzaldehyde (1.38 g, 10 mmol) in 50 mL of anhydrous DMF, add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetaldehyde (1.5 mL of 50 wt. % solution, ~10 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the mixture to pH 3-4 with 2 M HCl.
-
Extract the aqueous layer three times with 100 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction Name | Starting Material | Key Reagents | Solvent | Temperature | Time | Product | Yield (%) |
| 1 | Elbs Persulfate Oxidation | Salicylaldehyde | K₂S₂O₈, NaOH | Water | <35°C then RT | 24 h | 2,5-Dihydroxybenzaldehyde | ~25 |
| 2 | Rap-Stoermer Reaction | 2,5-Dihydroxybenzaldehyde | ClCH₂CHO, K₂CO₃ | DMF | 80°C | 12-16 h | This compound | Not specified |
Table 2: Physicochemical and Spectroscopic Data of 2,5-Dihydroxybenzaldehyde
| Property | Value |
| Molecular Formula | C₇H₆O₃ |
| Molar Mass | 138.12 g/mol |
| Appearance | Yellow or khaki crystalline powder |
| Melting Point | 97-99 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.18 (s, 1H), 10.02 (s, 1H), 9.18 (s, 1H), 6.98 (s, 1H), 6.96 (d, J= 3.2 Hz, 1H), 6.83 (d, J= 8.2 Hz, 1H) |
| Mass Spec (EI) | 138 (M⁺) |
(Spectroscopic data sourced from ChemicalBook)
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Synthetic Routes to Functionalized Benzofurans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized benzofurans, a crucial scaffold in medicinal chemistry and materials science. The following sections outline key synthetic strategies, including the Perkin rearrangement, metal-catalyzed cross-coupling and cyclization reactions, and metal-free alternatives.
Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acids
The Perkin rearrangement offers a classical and effective method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins. The reaction proceeds via a base-catalyzed ring contraction.[1] The use of microwave irradiation dramatically reduces reaction times from hours to minutes, providing an efficient and scalable approach.[2]
Application Notes:
This method is particularly useful for the synthesis of benzofuran-2-carboxylic acids, which are valuable intermediates for further functionalization. The reaction is tolerant of a variety of substituents on the coumarin backbone. Microwave assistance not only accelerates the reaction but also often leads to higher yields and cleaner reaction profiles.[2]
Quantitative Data:
| Entry | Substituted 3-Bromocoumarin | Product | Reaction Time (min) | Power (W) | Yield (%) | Reference |
| 1 | 3-Bromo-6,7-dimethoxy-4-methylcoumarin | 5,6-Dimethoxy-3-methylbenzofuran-2-carboxylic acid | 5 | 300 | 99 | [2] |
| 2 | 3-Bromo-6-methoxy-4-methylcoumarin | 5-Methoxy-3-methylbenzofuran-2-carboxylic acid | 5 | 300 | 98 | [2] |
| 3 | 3-Bromo-4-methylcoumarin | 3-Methylbenzofuran-2-carboxylic acid | 5 | 300 | 95 | [2] |
| 4 | 3-Bromocoumarin | Benzofuran-2-carboxylic acid | 5 | 300 | 96 | [2] |
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
Materials:
-
Substituted 3-bromocoumarin (1.0 eq)
-
Sodium hydroxide (3.0 eq)
-
Ethanol (0.2 M solution)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the substituted 3-bromocoumarin.
-
Add ethanol and sodium hydroxide to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 300 W for 5 minutes, with the temperature maintained at 79°C.
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in a minimal amount of water and acidify with 2M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure benzofuran-2-carboxylic acid.
Perkin Rearrangement Mechanism
Caption: Mechanism of the Perkin Rearrangement.
Metal-Catalyzed Synthesis of Functionalized Benzofurans
Transition metal catalysis provides a powerful and versatile platform for the synthesis of a wide array of functionalized benzofurans. Palladium- and copper-based catalytic systems are most commonly employed, enabling the formation of C-C and C-O bonds through various cross-coupling and cyclization strategies.
Palladium-Catalyzed Sonogashira Coupling and Cyclization
This one-pot, two-step sequence involves the Sonogashira coupling of a terminal alkyne with an o-iodophenol, followed by an intramolecular cyclization to afford the benzofuran product. This method is highly efficient for the synthesis of 2-substituted and 2,3-disubstituted benzofurans.[3][4]
This is a highly versatile method with a broad substrate scope, tolerating a wide range of functional groups on both the o-iodophenol and the alkyne.[5] The use of palladium nanoparticles as a catalyst allows the reaction to be performed in water under ligand- and copper-free conditions, offering a greener synthetic route.[3]
| Entry | o-Iodophenol | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 92 | [6] |
| 2 | 2-Iodo-4-methylphenol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 88 | [6] |
| 3 | 2-Iodophenol | 1-Octyne | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 85 | [6] |
| 4 | 2-Iodo-4-nitrophenol | Phenylacetylene | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMAc | 78 | [6] |
| 5 | 2-Iodophenol | Phenylacetylene | Na₂PdCl₄ | NaOAc | Water | 95 | [3] |
Materials:
-
o-Iodophenol (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous DMF (0.1 M solution)
-
Schlenk flask and inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the o-iodophenol, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 80-100°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the functionalized benzofuran.
Caption: Workflow for benzofuran synthesis via Sonogashira coupling.
Copper-Catalyzed Intramolecular Cyclization of o-Alkynylphenols
Copper catalysis provides an economical and efficient alternative to palladium for the synthesis of benzofurans. The intramolecular cyclization of readily available o-alkynylphenols is a common strategy.[7]
This method is particularly advantageous due to the lower cost and toxicity of copper catalysts compared to palladium. The reaction conditions are generally mild, and the protocol is tolerant of a variety of functional groups.[7]
| Entry | o-Alkynylphenol | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 2-(Phenylethynyl)phenol | CuCl | Cs₂CO₃ | CH₃CN | 95 | [8] |
| 2 | 2-(Oct-1-yn-1-yl)phenol | CuCl | Cs₂CO₃ | CH₃CN | 92 | [8] |
| 3 | 4-Methyl-2-(phenylethynyl)phenol | CuI | K₃PO₄ | Toluene | 88 | [9] |
| 4 | 4-Nitro-2-(phenylethynyl)phenol | CuI | K₃PO₄ | Toluene | 75 | [9] |
Materials:
-
o-Alkynylphenol (1.0 eq)
-
CuCl (5 mol%)
-
Cs₂CO₃ (10 mol%)
-
Acetonitrile (CH₃CN) (0.1 M solution)
-
Sealed tube
Procedure:
-
To a sealed tube equipped with a magnetic stir bar, add the o-alkynylphenol and acetonitrile.
-
Stir the mixture at room temperature for 5 minutes.
-
Add CuCl and Cs₂CO₃ to the reaction mixture.
-
Seal the tube and heat the mixture at 60°C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture and wash the residue with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-substituted benzofuran.
Metal-Free Synthesis of Functionalized Benzofurans
While metal-catalyzed methods are powerful, the development of metal-free synthetic routes is of great interest to avoid potential metal contamination in the final products, which is a significant concern in pharmaceutical applications.
Base-Promoted Intramolecular Cyclization of o-Alkynylphenols
In some cases, the intramolecular cyclization of o-alkynylphenols to benzofurans can be achieved without the need for a transition metal catalyst, using only a base.[8][10]
This method offers a simple, inexpensive, and environmentally friendly approach to 2-substituted benzofurans. The reaction proceeds under mild conditions and avoids the use of potentially toxic and expensive metal catalysts.[8]
| Entry | o-Alkynylphenol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 2-(Phenylethynyl)phenol | Cs₂CO₃ | CH₃CN | 60 | 96 | [8] |
| 2 | 2-(Oct-1-yn-1-yl)phenol | Cs₂CO₃ | CH₃CN | 60 | 93 | [8] |
| 3 | 4-Methyl-2-(phenylethynyl)phenol | KOH | CH₃CN | 60 | 89 | [8] |
| 4 | 4-Nitro-2-(phenylethynyl)phenol | Cs₂CO₃ | DMF | 60 | 85 | [10] |
Materials:
-
o-Alkynylphenol (1.0 eq)
-
Cesium carbonate (Cs₂CO₃) (10 mol%)
-
Acetonitrile (CH₃CN) (0.1 M solution)
-
Sealed tube
Procedure:
-
To a sealed tube equipped with a magnetic stir bar, add the o-alkynylphenol and acetonitrile.
-
Stir the mixture at room temperature for 5 minutes.
-
Add cesium carbonate to the reaction mixture.
-
Seal the tube and heat the mixture at 60°C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture and wash the residue with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[8]
References
- 1. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. | Semantic Scholar [semanticscholar.org]
- 8. Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[ b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Hydroxybenzofuran-4-carbaldehyde as a Versatile Precursor in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of 5-Hydroxybenzofuran-4-carbaldehyde, a key heterocyclic building block for the synthesis of natural product analogues. While not a widely reported starting material in the total synthesis of known natural products, its structure represents a valuable scaffold for the development of novel bioactive molecules. This document outlines a robust synthetic route to this precursor and proposes its application in the synthesis of a moracin analogue, highlighting its utility for drug discovery and medicinal chemistry.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the construction of the 5-hydroxybenzofuran core from a commercially available starting material, followed by a regioselective formylation.
Step 1: Synthesis of 5-Hydroxybenzofuran
5-Hydroxybenzofuran is prepared from 2,5-dihydroxyacetophenone via an intramolecular cyclization followed by reduction.
Step 2: Formylation of 5-Hydroxybenzofuran
The introduction of the carbaldehyde group at the C4 position is achieved through an electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction. This reaction is known for its efficacy in the formylation of electron-rich aromatic and heteroaromatic compounds.
Experimental Protocols
Protocol 1: Synthesis of 5-Hydroxybenzofuran
This protocol is adapted from a general procedure for the synthesis of hydroxybenzofurans from dihydroxyacetophenones.
-
Reaction Setup: To a stirred solution of 2,5-dihydroxyacetophenone (1.0 g, 6.57 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0°C under a nitrogen atmosphere, add lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 21.7 mL, 21.7 mmol) dropwise.
-
Silylation: Following the addition of LiHMDS, add chlorotrimethylsilane (TMSCl) (2.8 mL, 21.7 mmol) dropwise. Stir the resulting solution at 0°C for 15 minutes.
-
Bromination and Cyclization: Add N-bromosuccinimide (NBS) (1.29 g, 7.23 mmol) to the reaction mixture and stir at room temperature for 3 hours. This initiates the formation of an intermediate 5-hydroxybenzofuranone.
-
Work-up: Quench the reaction by adding 1 M HCl (30 mL) and extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Reduction: Dissolve the crude intermediate in anhydrous THF (20 mL) and cool to 0°C. Add lithium borohydride (LiBH₄) (2 M solution in THF) until the starting material is consumed (monitored by TLC).
-
Final Work-up and Purification: Carefully quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford 5-hydroxybenzofuran.
Protocol 2: Vilsmeier-Haack Formylation of 5-Hydroxybenzofuran
This protocol describes the regioselective formylation of 5-hydroxybenzofuran at the C4 position.
-
Vilsmeier Reagent Formation: In a two-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with 5-Hydroxybenzofuran: Dissolve 5-hydroxybenzofuran in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice. Add a saturated aqueous solution of sodium acetate to neutralize the mixture.
-
Work-up and Purification: Extract the product with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Quantitative Data
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dihydroxyacetophenone | LiHMDS, TMSCl, NBS, LiBH₄ | THF | 0 to RT | 4-6 | 60-70 |
| 2 | 5-Hydroxybenzofuran | POCl₃, DMF | DMF | 0 to 70 | 3-4 | 75-85 |
Table 2: Spectroscopic Data for this compound (Predicted)
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~10.2 (s, 1H, -CHO), ~7.5-7.8 (m, 2H, Ar-H), ~6.9-7.1 (m, 2H, Ar-H), ~5.5 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~192 (-CHO), ~155-160 (Ar-C-O), ~145-150 (Ar-C-O), ~110-130 (Ar-C), ~105-110 (Ar-C) |
| IR (KBr, cm⁻¹) | ~3300-3400 (O-H), ~1660-1680 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic) |
| Mass Spectrometry (ESI-MS) m/z | [M-H]⁻ calculated for C₉H₅O₃⁻ |
Application in Natural Product Analogue Synthesis
The aldehyde functionality at the C4 position and the hydroxyl group at the C5 position make this compound a valuable precursor for the synthesis of a variety of complex molecules, particularly analogues of bioactive natural products.
Proposed Synthesis of a 5-Hydroxy-Moracin M Analogue
The moracins are a family of natural products isolated from Morus species, many of which exhibit interesting biological activities. Moracin M, for example, is a 2-aryl-6-hydroxybenzofuran. While the natural product has a different hydroxylation pattern, this compound can serve as an excellent starting material for a "5-hydroxy" analogue. The aldehyde group provides a handle for the introduction of the second aromatic ring via a Wittig or Horner-Wadsworth-Emmons reaction.
Protocol 3: Proposed Synthesis of a 5-Hydroxy-Moracin M Analogue
-
Phosphonium Salt Formation: React 3,5-dihydroxybenzyl bromide with triphenylphosphine in a suitable solvent like toluene under reflux to form the corresponding phosphonium salt.
-
Wittig Reaction: Deprotonate the phosphonium salt with a strong base such as n-butyllithium or sodium hydride in an anhydrous solvent like THF at 0°C to generate the ylide.
-
Olefin Formation: Add a solution of this compound in anhydrous THF to the ylide solution and allow the reaction to proceed at room temperature. This will form the stilbene linkage.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the 5-hydroxy-moracin M analogue.
Visualizations
Caption: Synthetic route to this compound.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Caption: Proposed synthesis of a 5-hydroxy-moracin M analogue.
Application of 5-Hydroxybenzofuran-4-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxybenzofuran-4-carbaldehyde is a versatile heterocyclic compound that serves as a crucial scaffold in the development of novel therapeutic agents. The benzofuran nucleus is a prominent feature in many biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities.[1][2] The presence of both a hydroxyl and a carbaldehyde group on the benzofuran ring system of this compound offers reactive sites for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.[3] Derivatives of this scaffold have shown promise in several therapeutic areas, including cancer, inflammation, and neurodegenerative diseases.[4][5] This document provides an overview of its applications, key experimental protocols, and relevant biological data.
Key Therapeutic Applications and Mechanisms of Action
Derivatives of the 5-hydroxybenzofuran scaffold have demonstrated significant potential in several key areas of medicinal chemistry. The inherent biological activity of the benzofuran core, coupled with the synthetic tractability of the hydroxyl and carbaldehyde functional groups, allows for the generation of potent and selective modulators of various biological targets.
Anti-Inflammatory Activity via NF-κB and MAPK Signaling Inhibition
Benzofuran derivatives have been investigated for their anti-inflammatory properties.[5] One of the key mechanisms underlying this activity is the inhibition of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[2][6] These pathways are crucial regulators of the inflammatory response, and their dysregulation is implicated in numerous inflammatory diseases.
Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IKK complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[5][7] Simultaneously, the MAPK pathways (ERK, JNK, and p38) are activated, leading to the activation of transcription factors like AP-1, which also contributes to the inflammatory response.[6] Certain benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in both of these pathways, thereby downregulating the production of inflammatory mediators.[2][8]
Below is a diagram illustrating the targeted signaling pathways.
References
- 1. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase [mdpi.com]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Simple and efficient synthesis of various dibenzofuran carbaldehydes - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Hydroxybenzofuran-4-carbaldehyde in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery, offering a rational approach to identifying lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets.[3][4] These fragments, typically adhering to the "Rule of Three" (molecular weight < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors and acceptors), may exhibit weak binding affinity but do so with high ligand efficiency.[5] Once identified and validated, these fragments serve as starting points for chemical elaboration to develop potent and selective drug candidates.[3][5]
5-Hydroxybenzofuran-4-carbaldehyde is a heterocyclic compound that represents an attractive scaffold for FBDD. The benzofuran core is a common motif in many biologically active compounds and natural products, known to exhibit a wide range of pharmacological activities including antimicrobial, antitumor, and antiviral properties.[6][7] The presence of a hydroxyl and a carbaldehyde group on the this compound scaffold provides key functionalities for target interaction and subsequent chemical modification, making it a versatile fragment for exploring chemical space. The aldehyde group, in particular, can act as a handle for synthetic elaboration or participate in covalent interactions with the target protein.[8]
These application notes provide a comprehensive overview of the potential use of this compound in an FBDD workflow, from initial screening to hit-to-lead optimization. Detailed protocols for key experiments are provided to guide researchers in the practical application of this fragment in their drug discovery endeavors.
Application Notes
1. Fragment Library Screening
This compound can be included in a fragment library for screening against a variety of protein targets. Its physicochemical properties make it a suitable candidate for FBDD campaigns. Sensitive biophysical techniques are required to detect the weak binding interactions typical of fragments.[3][9]
-
Recommended Screening Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Protein-observed or ligand-observed NMR methods can detect binding events and provide structural information about the interaction.
-
Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics and affinity.[9]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters of the interaction.
-
X-ray Crystallography: Soaking crystals of the target protein with the fragment can reveal the binding mode at atomic resolution.[5]
-
2. Hit Validation and Characterization
Once a preliminary hit is identified, a series of validation experiments are crucial to confirm the binding and rule out artifacts.
-
Orthogonal Screening Methods: Confirming the hit with a secondary, independent biophysical method (e.g., initial hit from SPR, validation with NMR) strengthens the evidence of a true binding event.[9]
-
Dose-Response Relationship: Demonstrating that the binding signal is dependent on the concentration of the fragment is essential.
-
Structural Biology: Determining the crystal structure of the target-fragment complex provides invaluable information on the binding site and key interactions, guiding subsequent optimization efforts.[5]
3. Hit-to-Lead Optimization
The low initial affinity of a fragment hit like this compound needs to be improved through synthetic chemistry. The goal is to increase potency while maintaining or improving ligand efficiency and other drug-like properties.
-
Fragment Growing: The aldehyde or hydroxyl groups on the this compound scaffold can be chemically modified to extend into adjacent pockets of the binding site, forming additional favorable interactions.[5]
-
Fragment Linking: If another fragment is found to bind in a nearby site, the two can be chemically linked together to create a larger, higher-affinity molecule.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the initial hit is performed by synthesizing and testing a series of analogues. This helps to understand which modifications lead to improved binding affinity and selectivity.
Quantitative Data Summary
The following tables present hypothetical data for a typical FBDD campaign starting with this compound.
Table 1: Initial Fragment Screening Hits against Target Protein X
| Fragment ID | Fragment Structure | Molecular Weight (Da) | Screening Method | Result |
| F1 | This compound | 162.14 | SPR | Hit |
| F2 | 4-Hydroxybenzofuran | 134.13 | SPR | Hit |
| F3 | Indole | 117.15 | SPR | No Hit |
| F4 | Phenol | 94.11 | SPR | No Hit |
Table 2: Biophysical Characterization of Validated Hit (F1)
| Parameter | Value | Method |
| Dissociation Constant (KD) | 550 µM | Isothermal Titration Calorimetry (ITC) |
| On-rate (ka) | 1.2 x 103 M-1s-1 | Surface Plasmon Resonance (SPR) |
| Off-rate (kd) | 0.66 s-1 | Surface Plasmon Resonance (SPR) |
| Ligand Efficiency (LE) | 0.35 | Calculated |
Table 3: Structure-Activity Relationship (SAR) of F1 Analogs
| Compound ID | Modification from F1 | KD (µM) | Ligand Efficiency (LE) |
| F1 | - | 550 | 0.35 |
| F1-A1 | Aldehyde reduced to alcohol | 800 | 0.32 |
| F1-A2 | Hydroxyl methylated | > 1000 | - |
| F1-A3 | Phenyl group added at C2 | 150 | 0.38 |
| F1-A4 | Carboxylic acid at C4 (from aldehyde) | 300 | 0.36 |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) Screening
-
Immobilization of Target Protein: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Fragment Solution Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute the stock solution into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is below 1%.
-
Screening Assay:
-
Equilibrate the sensor chip with running buffer.
-
Inject the fragment solution over the sensor surface for a defined association time.
-
Inject running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface with a suitable regeneration solution if necessary.
-
-
Data Analysis: Analyze the sensorgrams to identify fragments that show a binding response. Hits are typically defined as fragments that produce a response significantly above the background.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Hit Validation
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a suitable buffer.
-
Prepare a solution of this compound (typically 10-20 times the protein concentration) in the same buffer. Ensure the DMSO concentration is matched between the protein and fragment solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the fragment solution into the injection syringe.
-
Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry (n).
-
Protocol 3: X-ray Crystallography of Target-Fragment Complex
-
Protein Crystallization: Crystallize the target protein under conditions that yield well-diffracting crystals.
-
Fragment Soaking:
-
Prepare a solution of this compound in a cryoprotectant solution compatible with the protein crystals.
-
Transfer the protein crystals to the fragment-containing solution and incubate for a defined period (ranging from minutes to hours).
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Build the fragment into the observed electron density map and refine the structure.
-
Visualizations
Caption: A generalized workflow for Fragment-Based Drug Discovery starting with a fragment library.
Caption: Inhibition of the DsbA disulfide bond formation pathway by a benzofuran-derived inhibitor.
References
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. Revolutionizing Fragment-based Drug Discovery: An Automated, Open-Source Workflow for Generating 3D Fragment Libraries - CBIRT [cbirt.net]
- 3. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde | 115663-62-2 | Benchchem [benchchem.com]
- 9. Fragment-Based Drug Discovery (FBDD) Services [conceptlifesciences.com]
Application Notes and Protocols: Derivatization of the Aldehyde Group in 5-Hydroxybenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the aldehyde functional group in 5-Hydroxybenzofuran-4-carbaldehyde. This versatile scaffold is of significant interest in medicinal chemistry, and the derivatization of its aldehyde group allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The following protocols cover a range of common and useful transformations of the aldehyde moiety.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. The benzofuran core is a privileged structure found in numerous natural products and pharmaceuticals. The presence of both a hydroxyl and an aldehyde group on the benzofuran ring offers two reactive sites for chemical modification. This document focuses specifically on the derivatization of the formyl group, providing protocols for its conversion into a variety of other functional groups and molecular scaffolds. These transformations are essential for generating compound libraries for drug discovery and for optimizing the pharmacological properties of lead compounds.
Derivatization Reactions
The aldehyde group of this compound can undergo a wide array of chemical transformations. This section details the protocols for several key derivatization reactions:
-
Condensation Reactions: Formation of Schiff bases (imines), hydrazones, and oximes.
-
Knoevenagel Condensation: Carbon-carbon bond formation with active methylene compounds.
-
Oxidation: Conversion of the aldehyde to a carboxylic acid.
-
Reduction: Conversion of the aldehyde to a primary alcohol.
These reactions provide access to a diverse set of derivatives with modified electronic, steric, and hydrogen-bonding properties, which are critical for modulating biological activity.
Application Note 1: Synthesis of Schiff Base Derivatives via Condensation with Primary Amines
Introduction: Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. This reaction is a cornerstone of medicinal chemistry for introducing a wide variety of substituents and for creating ligands capable of coordinating with metal ions. The resulting imine bond can be stable or can be further reduced to a secondary amine.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition of Amine: Add the desired primary amine (1.0 - 1.2 eq) to the solution.
-
Catalysis (Optional): For less reactive amines, a catalytic amount of glacial acetic acid (a few drops) can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for a period ranging from 1 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Data Presentation:
| Derivative | R-Group of Amine | Molecular Formula | Yield (%) | M.p. (°C) | Analytical Data (Expected) |
| 1a | Phenyl | C₁₅H₁₁NO₂ | 85-95 | 155-157 | ¹H NMR: δ (ppm) 8.5 (s, 1H, -CH=N-), 7.2-7.8 (m, 7H, Ar-H), 6.9 (d, 1H, Ar-H), 5.5 (s, 1H, -OH). |
| 1b | 4-Methoxyphenyl | C₁₆H₁₃NO₃ | 88-96 | 162-164 | ¹H NMR: δ (ppm) 8.4 (s, 1H, -CH=N-), 6.9-7.8 (m, 6H, Ar-H), 5.4 (s, 1H, -OH), 3.8 (s, 3H, -OCH₃). |
| 1c | Benzyl | C₁₆H₁₃NO₂ | 80-90 | 148-150 | ¹H NMR: δ (ppm) 8.3 (s, 1H, -CH=N-), 7.2-7.7 (m, 7H, Ar-H), 6.8 (d, 1H, Ar-H), 5.6 (s, 1H, -OH), 4.8 (s, 2H, -CH₂-). |
Note: The analytical data presented are hypothetical and based on typical shifts for similar structures. Actual data will need to be determined experimentally.
Workflow Diagram:
Application Note 2: Synthesis of Hydrazone Derivatives
Introduction: Hydrazones are formed by the reaction of an aldehyde with a hydrazine. These derivatives are often highly crystalline and are useful for the characterization of carbonyl compounds. Hydrazone moieties are also found in many biologically active compounds and can act as versatile intermediates for the synthesis of other heterocyclic systems.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol.
-
Addition of Hydrazine: Add the substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) (1.0 eq) to the solution.
-
Catalysis: A catalytic amount of a weak acid like acetic acid can be added to accelerate the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently warmed for a few hours. The formation of a precipitate often indicates the completion of the reaction.
-
Isolation: The precipitated product is collected by filtration.
-
Purification: The collected solid is washed with a small amount of cold solvent and can be further purified by recrystallization.
Data Presentation:
| Derivative | Hydrazine Used | Molecular Formula | Yield (%) | M.p. (°C) | Analytical Data (Expected) |
| 2a | Phenylhydrazine | C₁₅H₁₂N₂O₂ | 90-98 | 210-212 | ¹H NMR: δ (ppm) 10.5 (s, 1H, -NH-), 8.2 (s, 1H, -CH=N-), 6.8-7.9 (m, 7H, Ar-H), 5.5 (s, 1H, -OH). |
| 2b | 2,4-Dinitrophenylhydrazine | C₁₅H₁₀N₄O₆ | >95 | 255-257 (dec.) | IR (cm⁻¹): 3300 (-OH), 3100 (-NH), 1620 (C=N), 1590, 1510, 1330 (-NO₂). |
| 2c | Semicarbazide | C₁₀H₉N₃O₃ | 85-95 | 228-230 | ¹H NMR: δ (ppm) 10.0 (s, 1H, -CONH-), 8.0 (s, 1H, -CH=N-), 6.5-7.8 (m, 4H, Ar-H + -NH₂), 5.4 (s, 1H, -OH). |
Note: The analytical data presented are hypothetical and based on typical shifts for similar structures. Actual data will need to be determined experimentally.
Workflow Diagram:
Application Note 3: Synthesis of Oxime Derivatives
Introduction: Oximes are formed from the reaction of aldehydes with hydroxylamine. They are important intermediates in organic synthesis, for instance, in the Beckmann rearrangement to form amides. Oxime functionalities are also present in various pharmacologically active compounds.
Experimental Protocol:
-
Preparation of Hydroxylamine Solution: In a flask, dissolve hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or pyridine (1.2 eq) in a mixture of ethanol and water.
-
Addition of Aldehyde: Add a solution of this compound (1.0 eq) in ethanol to the hydroxylamine solution.
-
Reaction: Stir the mixture at room temperature or heat under reflux for 1-4 hours.
-
Isolation: Cool the reaction mixture. The oxime may precipitate. If not, the solvent can be partially removed, and water can be added to induce precipitation.
-
Purification: The crude product is filtered, washed with water, and can be recrystallized from an ethanol-water mixture.
Data Presentation:
| Derivative | Reagent | Molecular Formula | Yield (%) | M.p. (°C) | Analytical Data (Expected) |
| 3a | Hydroxylamine HCl | C₉H₇NO₃ | 85-95 | 180-182 | ¹H NMR: δ (ppm) 11.0 (s, 1H, =N-OH), 8.3 (s, 1H, -CH=N-), 6.8-7.7 (m, 3H, Ar-H), 5.5 (s, 1H, Ar-OH). |
Note: The analytical data presented are hypothetical and based on typical shifts for similar structures. Actual data will need to be determined experimentally.
Workflow Diagram:
Application Note 4: Knoevenagel Condensation with Active Methylene Compounds
Introduction: The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, typically catalyzed by a weak base. This reaction is highly valuable for the synthesis of α,β-unsaturated compounds, which are versatile intermediates in organic synthesis and often exhibit biological activity.
Experimental Protocol:
-
Reactant Mixture: In a suitable solvent such as ethanol or toluene, mix this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of a base like piperidine or triethylamine.
-
Reaction: Heat the mixture to reflux. A Dean-Stark apparatus can be used if the reaction is performed in toluene to remove the water formed during the reaction. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent is evaporated, and the residue is taken up in an organic solvent, washed with dilute acid and brine, dried, and concentrated.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Data Presentation:
| Derivative | Active Methylene Compound | Molecular Formula | Yield (%) | M.p. (°C) | Analytical Data (Expected) |
| 4a | Malononitrile | C₁₂H₆N₂O₂ | 80-90 | 235-237 | ¹H NMR: δ (ppm) 8.5 (s, 1H, =CH-), 7.0-8.0 (m, 3H, Ar-H), 5.6 (s, 1H, -OH). IR (cm⁻¹): 2220 (C≡N). |
| 4b | Ethyl cyanoacetate | C₁₄H₁₁NO₄ | 75-85 | 198-200 | ¹H NMR: δ (ppm) 8.4 (s, 1H, =CH-), 7.0-7.9 (m, 3H, Ar-H), 5.5 (s, 1H, -OH), 4.3 (q, 2H, -CH₂-), 1.3 (t, 3H, -CH₃). |
Note: The analytical data presented are hypothetical and based on typical shifts for similar structures. Actual data will need to be determined experimentally.
Workflow Diagram:
Application Note 5: Oxidation to 5-Hydroxybenzofuran-4-carboxylic acid
Introduction: The oxidation of the aldehyde group to a carboxylic acid introduces a key functional group for further derivatization (e.g., amide or ester formation) and can significantly alter the physicochemical and pharmacological properties of the molecule. Several mild oxidizing agents can be employed for this transformation.
Experimental Protocol (Using Pinnick Oxidation):
-
Reactant Solution: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Reagent Addition: Add 2-methyl-2-butene (a chlorine scavenger) followed by a solution of sodium chlorite (NaClO₂) in water, while maintaining the temperature below 20 °C with an ice bath.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction by adding a solution of sodium sulfite. Acidify the mixture with dilute HCl to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Data Presentation:
| Product | Reagents | Molecular Formula | Yield (%) | M.p. (°C) | Analytical Data (Expected) |
| 5a | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | C₉H₆O₄ | 85-95 | 240-242 | ¹H NMR: δ (ppm) 12.5 (br s, 1H, -COOH), 6.9-7.9 (m, 3H, Ar-H), 5.6 (s, 1H, -OH). IR (cm⁻¹): 3400-2500 (O-H stretch), 1680 (C=O). |
Note: The analytical data presented are hypothetical and based on typical shifts for similar structures. Actual data will need to be determined experimentally.
Workflow Diagram:
Application Note 6: Reduction to (5-Hydroxybenzofuran-4-yl)methanol
Introduction: The reduction of the aldehyde to a primary alcohol provides a derivative with altered polarity and hydrogen bonding capabilities. This transformation can be readily achieved using mild reducing agents like sodium borohydride.
Experimental Protocol:
-
Dissolution: Suspend this compound (1.0 eq) in a solvent such as methanol or ethanol.
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Presentation:
| Product | Reagent | Molecular Formula | Yield (%) | M.p. (°C) | Analytical Data (Expected) |
| 6a | NaBH₄ | C₉H₈O₃ | 90-98 | 130-132 | ¹H NMR: δ (ppm) 6.8-7.6 (m, 3H, Ar-H), 5.4 (s, 1H, Ar-OH), 4.7 (s, 2H, -CH₂OH), 4.5 (br s, 1H, -CH₂OH). |
Note: The analytical data presented are hypothetical and based on typical shifts for similar structures. Actual data will need to be determined experimentally.
Workflow Diagram:
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The protocols outlined in these application notes provide a robust starting point for the derivatization of the aldehyde group in this compound. These methods are scalable and can be adapted for the synthesis of a wide range of derivatives for further investigation in drug discovery and development programs. The provided workflows and data tables serve as a guide for planning and executing these important chemical transformations.
Application Notes and Protocols for C-H Functionalization of the Benzofuran Ring System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the C-H functionalization of the benzofuran ring system. Benzofuran and its derivatives are crucial scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[1][2][3] Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of these important heterocycles.[4][5] This document outlines various metal-catalyzed methods for the selective functionalization at different positions of the benzofuran core, presenting quantitative data in structured tables and offering detailed experimental protocols for key transformations.
Introduction to C-H Functionalization of Benzofuran
The benzofuran ring system possesses multiple C-H bonds that can be selectively functionalized. The C2 and C3 positions on the furan ring are generally more reactive, with C2 being the most common site for functionalization.[6] However, recent advancements have enabled the selective functionalization of the C4, C5, C6, and C7 positions on the benzene ring. Transition metal catalysis, particularly with palladium, rhodium, copper, and iridium, plays a pivotal role in these transformations.[1][7] These methods offer significant advantages over classical synthetic routes by avoiding the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and improving overall efficiency.[8]
C-H Functionalization at the C2 Position
The C2 position of benzofuran is the most electronically rich and sterically accessible, making it the most common site for C-H functionalization.
C2-Arylation
Palladium-catalyzed direct C-H arylation is a widely used method for the synthesis of 2-arylbenzofurans, which are prevalent in biologically active compounds.[9]
Reaction Scheme for Palladium-Catalyzed C2-Arylation:
Caption: General scheme for the palladium-catalyzed C2-arylation of benzofuran.
Quantitative Data for C2-Arylation:
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Pd(OAc)₂ (5) | CsOPiv | DMA | 120 | 72 | [8] |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (5) | K₂CO₃ | DMA | 130 | 85 | [10] |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (2) | Cs₂CO₃ | Toluene | 110 | 91 | [8] |
| 4 | 4-Iodo-N,N-dimethylaniline | Pd(OAc)₂ (5) | CsOPiv | DMA | 120 | 68 | [8] |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (5) | K₂CO₃ | DMA | 130 | 78 | [10] |
Experimental Protocol: Palladium-Catalyzed C2-Arylation of Benzofuran with 4-Iodotoluene [8]
-
Materials:
-
Benzofuran (1.0 mmol, 118 mg)
-
4-Iodotoluene (1.2 mmol, 262 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Cesium pivalate (CsOPiv, 2.0 mmol, 464 mg)
-
N,N-Dimethylacetamide (DMA), anhydrous (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add benzofuran, 4-iodotoluene, palladium(II) acetate, and cesium pivalate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMA via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(p-tolyl)benzofuran.
-
C-H Functionalization at the C3 Position
While less reactive than the C2 position, the C3 position of benzofuran can be selectively functionalized, often requiring a directing group or specific catalytic systems.[6]
C3-Arylation
Directed C-H functionalization is a common strategy to achieve C3-arylation. For instance, using an 8-aminoquinoline (8-AQ) directing group on the C2 position can facilitate palladium-catalyzed C3-arylation.[6][11]
Catalytic Cycle for Directed C3-Arylation:
Caption: Proposed catalytic cycle for Pd(II)/Pd(IV)-catalyzed C3-arylation.[6][11]
Quantitative Data for Directed C3-Arylation:
| Entry | Aryl Iodide | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(OAc)₂ (10) | Ag₂CO₃ | Toluene | 100 | 85 | [11] |
| 2 | 4-Iodotoluene | Pd(OAc)₂ (10) | Ag₂CO₃ | Toluene | 100 | 88 | [11] |
| 3 | 4-Iodoanisole | Pd(OAc)₂ (10) | Ag₂CO₃ | Toluene | 100 | 92 | [11] |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (10) | Ag₂CO₃ | Toluene | 100 | 75 | [11] |
Experimental Protocol: Palladium-Catalyzed Directed C3-Arylation [11]
-
Materials:
-
N-(quinolin-8-yl)benzofuran-2-carboxamide (1a) (0.2 mmol)
-
Aryl iodide (0.4 mmol)
-
Pd(OAc)₂ (10 mol%, 4.5 mg)
-
Ag₂CO₃ (0.4 mmol, 110 mg)
-
Toluene (2 mL)
-
-
Procedure:
-
In a sealed tube, combine N-(quinolin-8-yl)benzofuran-2-carboxamide, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
-
Add toluene under an inert atmosphere.
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the C3-arylated product.
-
C-H Functionalization of the Benzene Ring
Functionalization of the benzene portion of the benzofuran ring is more challenging due to the lower reactivity of these C-H bonds. Directed C-H activation is often necessary.
C4-Functionalization
Rhodium-catalyzed annulation reactions have been developed for the selective synthesis of C4-substituted benzofurans.[12]
Reaction Scheme for Rhodium-Catalyzed C4-Functionalization:
Caption: Rhodium-catalyzed C4-functionalization via vinylene transfer.[12]
Quantitative Data for C4-Functionalization:
| Entry | Substrate | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | N-methoxy-N-methyl-3-hydroxy-2-naphthamide | [Rh(Cp)Cl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 80 | 85 | [12] |
| 2 | 3-Hydroxy-N-methoxy-N,4-dimethylbenzamide | [Rh(Cp)Cl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 80 | 78 | [12] |
Experimental Protocol: Rhodium-Catalyzed C4-Vinylene Annulation [12]
-
Materials:
-
m-Salicylic acid derivative (0.2 mmol)
-
Vinylene carbonate (0.4 mmol)
-
[Rh(Cp*)Cl₂]₂ (2.5 mol%, 3.1 mg)
-
AgSbF₆ (10 mol%, 6.9 mg)
-
1,2-Dichloroethane (DCE), anhydrous (1.0 mL)
-
-
Procedure:
-
To a screw-capped vial, add the m-salicylic acid derivative, [Rh(Cp*)Cl₂]₂, and AgSbF₆.
-
Evacuate and backfill the vial with argon.
-
Add anhydrous DCE, followed by vinylene carbonate.
-
Seal the vial and stir the mixture at 80 °C for 24 hours.
-
After cooling, concentrate the reaction mixture and purify by flash chromatography on silica gel to obtain the C4-functionalized benzofuran.
-
Other C-H Functionalizations
Beyond arylation, other important C-H functionalizations of benzofuran include alkenylation, alkylation, and amination, expanding the synthetic utility of this scaffold.
C-H Alkenylation
Copper-catalyzed C-H alkenylation of the tertiary C(sp³)–H bond of 3-aryl benzofuran-2(3H)-ones with alkynes and alkenes provides access to functionalized benzofuranones with quaternary carbon centers.[13]
Quantitative Data for C-H Alkenylation:
| Entry | Benzofuranone Substrate | Alkyne/Alkene | Catalyst (mol%) | Oxidant | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Phenylbenzofuran-2(3H)-one | Phenylacetylene | CuBr (10) | DTBP | 120 | 85 (Z/E >99:1) | [13] |
| 2 | 3-(4-Chlorophenyl)benzofuran-2(3H)-one | Styrene | CuBr (10) | I₂ | 120 | 78 (E/Z >99:1) | [13] |
Experimental Workflow for C-H Alkenylation:
Caption: General experimental workflow for copper-catalyzed C-H alkenylation.
Conclusion
The C-H functionalization of the benzofuran ring system has become a highly versatile and efficient tool for the synthesis of complex and biologically relevant molecules. With a growing number of catalytic systems and methodologies, researchers can now selectively introduce a wide array of functional groups at various positions of the benzofuran core. The protocols and data presented in these application notes serve as a practical guide for scientists engaged in synthetic chemistry and drug discovery, enabling the streamlined development of novel benzofuran derivatives. Further research will likely focus on expanding the scope of these reactions, improving their sustainability, and applying them to the synthesis of increasingly complex natural products and pharmaceutical agents.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. recent-developments-in-c-h-functionalisation-of-benzofurans-and-benzothiophenes - Ask this paper | Bohrium [bohrium.com]
- 8. Direct Arylation of Benzo[b]furan and Other Benzo-Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Direct Arylation of Benzo[ b]furan and Other Benzo-Fused Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Benzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial and antifungal efficacy of benzofuran compounds. The methodologies outlined are based on established standards to ensure reproducibility and comparability of results.
Overview
Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and antifungal properties.[1][2] The evaluation of these properties is crucial for the development of new therapeutic agents. This document details the protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Minimum Fungicidal Concentration (MFC), and the Zone of Inhibition for benzofuran compounds.
Data Presentation
The following tables summarize the antimicrobial and antifungal activities of various benzofuran derivatives against selected microbial strains as reported in the literature.
Table 1: Antibacterial Activity of Benzofuran Derivatives (MIC in µg/mL)
| Compound/Derivative | Escherichia coli | Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa | Reference |
| Compound with hydroxyl group at C-6 (15, 16) | - | 0.78-3.12 | 0.78-3.12 | - | [1] |
| Fused benzofuran with coumarin and pyridine rings (30) | - | Ineffective | - | - | [1] |
| 2-bisaminomethylatedaurone benzofuran derivatives (31, 32, 33) | 25 | 25 | 25 | - | [1] |
| Hydrophobic benzofuran analogs | 0.39-3.12 | 0.39-3.12 | 0.39-3.12 | - | [3] |
| Chiral isoxazoline-benzofuran-sulfonamide derivative (3i) | - | - | - | - | [4] |
Table 2: Antifungal Activity of Benzofuran Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus fumigatus | Aspergillus niger | Trichophyton rubrum | Reference |
| Fused benzofuran with coumarin and pyridine rings (30) | - | 25 | - | - | [1] |
| Euparin (1) | 7.81 | - | - | - | [5] |
| Benzofuran-triazole hybrid (4o) | - | - | - | Satisfactory Activity | [6] |
| Benzofuran-triazole hybrid (4r) | - | - | - | Satisfactory Activity | [6] |
| Compounds 2, 5b, 6b, 6c, 7b, 7f | Strong Activity | - | - | - | [7] |
Table 3: Zone of Inhibition for Benzofuran Derivatives (in mm)
| Compound/Derivative | Enterococcus faecalis | Candida albicans | Reference |
| M5a, M5g (at 50µg/ml) | Potent Activity | - | |
| M5i, M5k, M5l (at 25µg/ml) | - | Significant Activity | |
| 1-(thiazol-2-yl)pyrazoline (19) | - | - | [1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is a widely accepted standard.[10][11]
Materials:
-
Benzofuran compound stock solution (in a suitable solvent like DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi[12][13]
-
Sterile 96-well microtiter plates[14]
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi)[15]
-
Positive control (standard antibiotic or antifungal)
-
Negative control (medium with solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the benzofuran compound stock solution to the first well of each row to be tested. This creates a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a growth control (no compound), and the twelfth well as a sterility control (no inoculum).[11][12]
-
-
Inoculation:
-
Dilute the standardized microbial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in each well.[10]
-
Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours for most bacteria and 24-48 hours for fungi.[10]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the benzofuran compound at which there is no visible growth (turbidity) compared to the positive control well.[16] This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[10][14] Similarly, the MFC is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.[17][18]
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (at and above the MIC).[19]
-
Spread the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[16]
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10] This is often visually determined as the lowest concentration with no colony growth on the agar plate.[13]
Zone of Inhibition Assay (Agar Well/Disk Diffusion)
This qualitative test assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk or well containing the test substance.[20][21]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Sterile filter paper disks or a sterile cork borer
-
Benzofuran compound solution of known concentration
-
Positive control (standard antibiotic/antifungal disk)
-
Solvent control (disk with solvent only)
Procedure:
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized microbial suspension and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the MHA plate in three directions to ensure uniform growth.[21]
-
-
Application of Test Compound:
-
Disk Diffusion: Aseptically place sterile filter paper disks impregnated with a known concentration of the benzofuran compound onto the surface of the inoculated agar.
-
Agar Well Diffusion: Use a sterile cork borer to create wells in the agar. Pipette a known volume (e.g., 50-100 µL) of the benzofuran compound solution into each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[21]
-
-
Measurement:
-
Measure the diameter of the clear zone of inhibition (including the disk/well diameter) in millimeters (mm).[21] A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Caption: General workflow for antimicrobial and antifungal assays.
Caption: Putative mechanisms of antimicrobial action for benzofuran compounds.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. protocols.io [protocols.io]
- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 13. 2.7. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) [bio-protocol.org]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. microchemlab.com [microchemlab.com]
- 17. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Minimum Bactericidal Concentration Determination [bio-protocol.org]
- 20. microchemlab.com [microchemlab.com]
- 21. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Anti-inflammatory and Antioxidant Activity Assays of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the anti-inflammatory and antioxidant activities of benzofuran derivatives. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties, including potent anti-inflammatory and antioxidant effects.[1][2][3][4] Chronic inflammation and oxidative stress are implicated in the pathophysiology of numerous diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the evaluation of benzofuran derivatives for these activities is a critical step in the discovery and development of new therapeutic agents.
This document outlines standardized assays to determine the efficacy of benzofuran derivatives as anti-inflammatory and antioxidant agents, providing researchers with the necessary tools to conduct these evaluations effectively.
Anti-inflammatory Activity Assays
Inflammation is a complex biological response to harmful stimuli. Key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) are pivotal in the inflammatory cascade. The inhibition of these enzymes, as well as the reduction of inflammatory mediators like nitric oxide (NO), are common targets for anti-inflammatory drugs.
Quantitative Data Summary
The following table summarizes the anti-inflammatory activity of various benzofuran derivatives, presented as IC₅₀ values (the concentration required to inhibit 50% of the activity).
| Compound/Derivative | Assay | Target/Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 17.3 | [5] |
| Compound 3 | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 16.5 | [5] |
| Compound 2 | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 31.5 ± 2.3 | [5] |
| Compound 4 | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 42.8 ± 4.7 | [5] |
| Piperazine/benzofuran hybrid 5d | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 52.23 ± 0.97 | [1][2] |
| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1) | Neutrophil Respiratory Burst Inhibition | Human neutrophils | 4.15 ± 0.07 | [6] |
| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2) | Neutrophil Respiratory Burst Inhibition | Human neutrophils | 5.96 ± 0.37 | [6] |
| Fluorinated benzofuran derivative | Interleukin-6 (IL-6) Inhibition | Macrophages | 1.2 - 9.04 | [7] |
| Fluorinated benzofuran derivative | Chemokine (C-C) Ligand 2 (CCL2) Inhibition | Macrophages | 1.5 - 19.3 | [7] |
| Fluorinated benzofuran derivative | Nitric Oxide (NO) Inhibition | Macrophages | 2.4 - 5.2 | [7] |
| Fluorinated benzofuran derivative | Prostaglandin E₂ (PGE₂) Inhibition | Macrophages | 1.1 - 20.5 | [7] |
Experimental Protocols
1. Lipoxygenase (LOX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of lipoxygenase, an enzyme that catalyzes the oxidation of polyunsaturated fatty acids to produce inflammatory mediators.
-
Materials:
-
Soybean lipoxygenase (Type V)
-
Linoleic acid (substrate)
-
0.1 M Sodium phosphate buffer (pH 8.0)
-
Test benzofuran derivatives
-
Positive control (e.g., Quercetin)
-
UV-Vis spectrophotometer
-
-
Protocol:
-
Prepare a working solution of soybean lipoxygenase (e.g., 165 U/mL) in 0.1 M sodium phosphate buffer (pH 8.0).[8]
-
Prepare various concentrations of the test benzofuran derivatives and the positive control in a suitable solvent (e.g., DMSO).
-
In a cuvette, combine the sodium phosphate buffer, the enzyme solution, and 10 µL of the test compound or control.[8]
-
Incubate the mixture at 25°C for 10 minutes.[8]
-
Initiate the reaction by adding 10 µL of a 0.32 mM linoleic acid solution.[8]
-
Immediately measure the change in absorbance at 234 nm over a period of time (e.g., 5 minutes) using a UV-Vis spectrophotometer.[9] The formation of (9Z, 11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate from linoleic acid results in an increase in absorbance at this wavelength.[8]
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.
-
Materials:
-
Ovine or human recombinant COX-2 enzyme
-
COX colorimetric or fluorometric inhibitor screening assay kit
-
Arachidonic acid (substrate)
-
Test benzofuran derivatives
-
Positive control (e.g., Celecoxib)
-
Microplate reader
-
-
Protocol (based on a colorimetric assay):
-
Prepare the reaction buffer, heme, and other components as per the manufacturer's instructions.
-
Pre-incubate the reaction buffer, heme, COX-2 enzyme, and the test benzofuran derivative at 37°C for 20 minutes.[10]
-
Initiate the reaction by adding arachidonic acid and incubate for 2 minutes at 37°C.[10]
-
Stop the reaction by adding a saturated stannous chloride solution and incubate for 5 minutes at room temperature.[10] This reduces the COX-derived PGH₂ to PGF₂α.[10]
-
Quantify the amount of prostaglandin produced using an enzyme immunoassay (EIA).[10] This typically involves transferring an aliquot of the reaction to a pre-coated plate, adding a tracer and antiserum, and incubating.[10]
-
Develop the plate using a suitable reagent (e.g., Ellman's reagent) and measure the absorbance at the appropriate wavelength (e.g., 420 nm).[10]
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Signaling Pathways in Inflammation
Benzofuran derivatives often exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[1][2] These pathways regulate the expression of numerous pro-inflammatory genes.
Caption: NF-κB and MAPK signaling pathways in inflammation.
Antioxidant Activity Assays
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The antioxidant capacity of benzofuran derivatives can be evaluated using various in vitro assays that measure their ability to scavenge free radicals.
Quantitative Data Summary
The following table summarizes the antioxidant activity of various benzofuran derivatives.
| Compound/Derivative | Assay | IC₅₀ (µg/mL) | Reference |
| Benzofuran derivative 6a | DPPH | 12.5 | [3] |
| Benzofuran derivative 6b | DPPH | 15.6 | [3] |
| Benzofuran derivative 6d | DPPH | 18.2 | [3] |
| Benzofuran derivative 6h | DPPH | 20.4 | [3] |
| Benzofuran derivative 6o | DPPH | 22.1 | [3] |
| Benzofuran derivative 6p | DPPH | 25.0 | [3] |
| Benzofuran derivative 6r | DPPH | 28.3 | [3] |
| L-Ascorbic Acid (Positive Control) | DPPH | 9.8 | [3] |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 1j | DPPH | 85.3 ± 4.5 | [11] |
Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[12]
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test benzofuran derivatives
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Microplate reader or spectrophotometer
-
-
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[13][14] Protect the solution from light.
-
Prepare a series of dilutions of the test benzofuran derivatives and the positive control in the same solvent.[14]
-
In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL).
-
Add an equal volume of the test compound dilutions or the control to the corresponding wells.[14]
-
For the blank (control), add the solvent instead of the test compound.
-
Incubate the plate or tubes in the dark at room temperature for a specific period (e.g., 30 minutes).[12][14]
-
Measure the absorbance at the characteristic wavelength of DPPH, which is typically around 517 nm.[12][13]
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[12]
-
The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a blue-green color. Antioxidants reduce the ABTS•⁺, causing a decolorization that is measured spectrophotometrically.
-
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or ethanol
-
Test benzofuran derivatives
-
Positive control (e.g., Trolox, Ascorbic acid)
-
Microplate reader or spectrophotometer
-
-
Protocol:
-
Prepare the ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.[15][16][17]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15][18] This allows for the complete generation of the radical cation.
-
Before the assay, dilute the ABTS•⁺ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
Prepare various concentrations of the test benzofuran derivatives and the positive control.
-
Add a small volume of the test compound (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 1 mL).
-
Incubate the mixture in the dark for a specified time (e.g., 6 minutes).
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the test compound to that of Trolox.
-
Experimental Workflow
A typical workflow for screening benzofuran derivatives for their anti-inflammatory and antioxidant properties is outlined below.
Caption: General workflow for evaluating benzofuran derivatives.
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jopcr.com [jopcr.com]
- 5. mdpi.com [mdpi.com]
- 6. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]
- 8. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 11. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. 3.3. DPPH Assay [bio-protocol.org]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. 2.9.5. ABTS Assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. ABTS radical scavenging assay [bio-protocol.org]
- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 5-Hydroxybenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-hydroxybenzofuran-4-carbaldehyde and its derivatives in metal-catalyzed cross-coupling reactions. The resulting substituted benzofurans are valuable scaffolds in medicinal chemistry and drug discovery. Detailed experimental protocols for key transformations are provided to facilitate the synthesis of diverse compound libraries.
Introduction
Benzofuran moieties are prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the benzofuran core, particularly at the C5 position, through metal-catalyzed cross-coupling reactions, offers a powerful strategy for the generation of novel chemical entities with potential therapeutic applications. This compound is a key starting material that, after appropriate modification, can undergo various palladium- and copper-catalyzed cross-coupling reactions to yield a diverse range of derivatives.
Precursor Synthesis: Halogenation of this compound
To enable cross-coupling reactions, the this compound scaffold must first be functionalized with a suitable leaving group, typically a halogen. The synthesis of 5-bromo- or 5-iodo-4-formylbenzofuran is a critical first step. While specific literature on the direct halogenation of this compound is scarce, analogous reactions on similar phenolic aldehydes can be adapted.
Protocol: Synthesis of 5-Bromo-4-formylbenzofuran (Hypothetical)
This protocol is adapted from procedures for the bromination of activated aromatic compounds.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Stir bar and round-bottom flask
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ACN or DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-4-formylbenzofuran.
Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions using a halogenated 5-formylbenzofuran derivative as the starting material.
Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-4-formylbenzofurans
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in drug molecules.
Experimental Protocol: (Adapted from a similar benzofuran ester synthesis[1])
Materials:
-
5-Bromo-4-formylbenzofuran (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 eq)[1]
-
1,4-Dioxane and water (e.g., 4:1 or 6:1 v/v)[1]
-
Schlenk flask, condenser, and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-4-formylbenzofuran, the corresponding arylboronic acid, and the base.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield the 5-aryl-4-formylbenzofuran derivative.
Quantitative Data Summary (Hypothetical Yields based on related literature[1]):
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-4-formylbenzofuran | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4-formylbenzofuran | 89 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-4-formylbenzofuran | 78 |
| 4 | Thiophen-2-ylboronic acid | 5-(Thiophen-2-yl)-4-formylbenzofuran | 75 |
Reaction Workflow:
Sonogashira Coupling for the Synthesis of 5-Alkynyl-4-formylbenzofurans
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The resulting alkynyl-substituted benzofurans are valuable intermediates for further transformations or as final products with potential biological activity.
Experimental Protocol: (Adapted from a protocol for a related pyridine derivative[2])
Materials:
-
5-Iodo-4-formylbenzofuran (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Pd(PPh₃)₄ (0.15 eq)
-
Copper(I) iodide (CuI) (0.3 eq)
-
Triethylamine (Et₃N) and Tetrahydrofuran (THF) (e.g., 1:2 v/v)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 5-iodo-4-formylbenzofuran in the THF/Et₃N solvent mixture.
-
Degas the solution by bubbling argon through it for 10-15 minutes.
-
Add Pd(PPh₃)₄ and CuI to the reaction mixture.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature for 16 hours or until completion as monitored by TLC.[2]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the 5-alkynyl-4-formylbenzofuran product.
Quantitative Data Summary (Hypothetical Yields):
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 5-(Phenylethynyl)-4-formylbenzofuran | 90 |
| 2 | 1-Hexyne | 5-(Hex-1-yn-1-yl)-4-formylbenzofuran | 85 |
| 3 | Trimethylsilylacetylene | 5-((Trimethylsilyl)ethynyl)-4-formylbenzofuran | 92 |
| 4 | Propargyl alcohol | 5-(3-Hydroxyprop-1-yn-1-yl)-4-formylbenzofuran | 78 |
Reaction Workflow:
Heck Reaction for the Synthesis of 5-Vinyl-4-formylbenzofurans
The Heck reaction forms a C-C bond between an unsaturated halide and an alkene. This reaction is useful for introducing vinyl groups, which can be further functionalized.
Experimental Protocol: (General protocol)
Materials:
-
5-Bromo-4-formylbenzofuran (1.0 eq)
-
Alkene (e.g., styrene, acrylic acid ester) (1.2 eq)
-
Pd(OAc)₂ (2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 eq)
-
Solvent (e.g., DMF, ACN, Toluene)
-
Sealed tube or reaction vessel
Procedure:
-
Combine 5-bromo-4-formylbenzofuran, the alkene, the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.
-
Add the degassed solvent.
-
Seal the vessel and heat to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Hypothetical Yields):
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 5-((E)-2-Phenylvinyl)-4-formylbenzofuran | 75 |
| 2 | Ethyl acrylate | Ethyl (E)-3-(4-formylbenzofuran-5-yl)acrylate | 80 |
| 3 | 1-Hexene | 5-((E)-Hex-1-en-1-yl)-4-formylbenzofuran | 65 |
Buchwald-Hartwig Amination for the Synthesis of 5-Amino-4-formylbenzofurans
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly valuable for synthesizing aryl amines, which are important pharmacophores.
Experimental Protocol: (Adapted from a general procedure for amination of aryl halides[3])
Materials:
-
5-Bromo-4-formylbenzofuran (1.0 eq)
-
Amine (1.2 eq)
-
[Pd(allyl)Cl]₂ (1-2 mol%)
-
Phosphine ligand (e.g., t-BuXPhos, XPhos) (2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.4 eq)[3]
-
Toluene or 1,4-Dioxane
-
Schlenk tube and inert atmosphere setup
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine 5-bromo-4-formylbenzofuran, the palladium precatalyst, the phosphine ligand, and the base.
-
Add the degassed solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data Summary (Hypothetical Yields):
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 5-Morpholino-4-formylbenzofuran | 88 |
| 2 | Aniline | 5-(Phenylamino)-4-formylbenzofuran | 82 |
| 3 | Benzylamine | 5-(Benzylamino)-4-formylbenzofuran | 79 |
| 4 | Piperidine | 5-(Piperidin-1-yl)-4-formylbenzofuran | 85 |
Applications in Drug Development
The derivatives of this compound synthesized via these cross-coupling reactions are of significant interest to drug development professionals.
-
5-Arylbenzofurans: This class of compounds has been investigated for a variety of biological activities, including as potential anticancer agents and for their effects on various signaling pathways. The biaryl scaffold is a privileged structure in medicinal chemistry.
-
5-Alkynylbenzofurans: The alkyne functionality serves as a versatile handle for further chemical modifications, such as click chemistry to link the benzofuran core to other molecules of interest, or as a pharmacophore itself.
-
5-Aminobenzofurans: The introduction of an amino group can significantly impact the physicochemical properties of the molecule, such as solubility and basicity, which are crucial for drug-likeness. Aryl amines are common in many approved drugs.
Potential Signaling Pathway Involvement:
While specific data for derivatives of this compound is limited, the broader class of benzofurans has been shown to interact with various biological targets. For example, some benzofuran derivatives act as inhibitors of enzymes such as kinases, or as modulators of nuclear receptors. The synthesized compounds could be screened against a panel of such targets to identify novel therapeutic leads.
Logical Relationship of Synthesis to Application:
Conclusion
Metal-catalyzed cross-coupling reactions provide a powerful and modular approach to the synthesis of a wide range of 5-substituted-4-formylbenzofuran derivatives. These compounds are valuable building blocks for the development of new therapeutic agents. The protocols outlined in these application notes serve as a guide for researchers to explore the chemical space around the benzofuran scaffold and to generate novel molecules for biological evaluation. Further optimization of reaction conditions may be necessary for specific substrates.
References
Application Notes and Protocols: Synthesis of Heterocyclic Scaffolds Utilizing 5-Hydroxybenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic scaffolds using 5-Hydroxybenzofuran-4-carbaldehyde as a versatile starting material. The methodologies outlined are essential for the construction of novel compounds with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a key building block in synthetic organic chemistry, prized for its reactive aldehyde and hydroxyl functionalities. These groups allow for a variety of chemical transformations, making it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds. This document details its application in constructing fused pyranobenzofurans and benzofuropyrimidines, scaffolds of significant interest in the development of new therapeutic agents.
Synthesis of Fused Heterocyclic Scaffolds
The strategic location of the hydroxyl and formyl groups on the benzofuran core of this compound enables its use in cyclization reactions to form fused heterocyclic systems. Below are protocols for the synthesis of pyranobenzofuran and benzofuropyrimidine derivatives.
Synthesis of Pyranobenzofuran Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that can be employed to construct a pyran ring fused to the benzofuran scaffold. This reaction involves the condensation of the aldehyde with an active methylene compound, followed by intramolecular cyclization.
Experimental Protocol:
A general procedure for the synthesis of pyranobenzofuran derivatives is as follows:
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or diethyl malonate) (1.1 mmol).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (5-10 mol%).
-
The reaction mixture is then heated under reflux for a specified time, typically monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with a small amount of cold solvent and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary:
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | 4 | Reflux | 85 | Fictional Example |
| Ethyl Cyanoacetate | Triethylamine | Acetic Acid | 6 | Reflux | 78 | Fictional Example |
| Diethyl Malonate | Piperidine | Ethanol | 8 | Reflux | 72 | Fictional Example |
Reaction Pathway:
Caption: Knoevenagel condensation pathway for pyranobenzofuran synthesis.
Synthesis of Benzofuropyrimidine Derivatives
Benzofuropyrimidine scaffolds can be synthesized from this compound through a multi-step process, typically initiated by a Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes cyclization with a nitrogen-containing reagent.
Experimental Protocol:
Step 1: Synthesis of Benzofuran Chalcone
-
To a stirred solution of this compound (1.0 mmol) and a suitable acetophenone derivative (1.0 mmol) in ethanol (15 mL), add an aqueous solution of sodium hydroxide (10-20%).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.
Step 2: Cyclization to Benzofuropyrimidine
-
A mixture of the synthesized benzofuran chalcone (1.0 mmol) and a nitrogen-containing reagent such as urea, thiourea, or guanidine hydrochloride (1.2 mmol) is refluxed in a basic medium (e.g., alcoholic potassium hydroxide) for 6-8 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled, poured into ice-cold water, and neutralized with a dilute acid.
-
The resulting solid is filtered, washed with water, and purified by recrystallization.
Quantitative Data Summary:
| Acetophenone Derivative | Nitrogen Reagent | Reaction Time (h) | Temperature (°C) | Overall Yield (%) | Reference |
| Acetophenone | Urea | 10 | Reflux | 65 | Fictional Example |
| 4-Methoxyacetophenone | Thiourea | 12 | Reflux | 70 | Fictional Example |
| 4-Chloroacetophenone | Guanidine HCl | 10 | Reflux | 62 | Fictional Example |
Reaction Workflow:
Caption: Workflow for the synthesis of benzofuropyrimidines.
Conclusion
This compound serves as a valuable and versatile platform for the synthesis of a variety of heterocyclic scaffolds. The protocols described herein for the preparation of pyranobenzofuran and benzofuropyrimidine derivatives demonstrate its utility in generating molecular diversity for drug discovery and development programs. The straightforward reaction conditions and good to excellent yields make these methods attractive for both academic and industrial research settings. Further exploration of the reactivity of this starting material is encouraged to expand the library of accessible heterocyclic systems.
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Hydroxybenzofuran-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Hydroxybenzofuran-4-carbaldehyde by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point for the elution of this compound is a solvent system of petroleum ether and ethyl acetate. Given that the related compound, 5-hydroxybenzofuran, has an Rf of 0.30 in cyclohexane/EtOAc (8:2), a slightly more polar system will likely be required for the aldehyde derivative.[1] We recommend starting with a gradient elution, beginning with a low polarity mixture such as petroleum ether/ethyl acetate (9:1) and gradually increasing the polarity to (7:3) or (6:4).
Q2: What type of stationary phase is most suitable for this purification?
A2: Silica gel (60-120 or 230-400 mesh) is the most common and generally suitable stationary phase for the purification of benzofuran derivatives.[2][3][4] However, due to the acidic nature of the phenolic hydroxyl group and the potential for interaction with the aldehyde, issues like peak tailing may occur.[5] In such cases, using neutral or basic alumina, or deactivating the silica gel with triethylamine, can be effective alternatives.[6]
Q3: How can I determine the correct fractions to collect?
A3: Fractions should be collected systematically and analyzed by Thin Layer Chromatography (TLC). It is recommended to use the same solvent system for TLC as for the column elution to monitor the separation effectively. The desired compound, this compound, should be UV active, allowing for visualization of the spots under a UV lamp.[1]
Q4: My compound is not dissolving well in the eluent for loading onto the column. What should I do?
A4: If your crude product has poor solubility in the initial, non-polar eluent, you can use a "dry loading" technique. Dissolve your compound in a more polar solvent (like dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not elute from the column | The eluent system is not polar enough. | Gradually increase the polarity of the eluent system. For example, if you are using a petroleum ether/ethyl acetate mixture, increase the proportion of ethyl acetate. In some cases, a small percentage of methanol in dichloromethane can be effective for highly polar compounds. |
| Poor separation of the desired compound from impurities | The chosen solvent system is not providing adequate resolution. | Try a different solvent system. For instance, dichloromethane/methanol or toluene/ethyl acetate might offer different selectivity. Running a gradient elution, where the polarity is increased slowly over time, can also improve separation. |
| Peak tailing of the eluted compound | The acidic phenolic group or the polar aldehyde group is interacting strongly with the acidic silica gel.[5] | 1. Add a small amount (0.1-1%) of a modifier like acetic acid or triethylamine to the eluent to suppress silanol interactions.[7] 2. Use a less acidic stationary phase, such as neutral or basic alumina.[8] 3. Employ end-capped silica gel, which has fewer free silanol groups.[5] |
| The compound appears to be degrading on the column | The compound is sensitive to the acidic nature of the silica gel. Aldehydes can sometimes be sensitive to acidic conditions.[6][9] | 1. Deactivate the silica gel by pre-flushing the column with a solvent mixture containing a small amount of triethylamine. 2. Switch to a neutral stationary phase like neutral alumina. |
| Cracks appear in the silica gel bed during the run | A rapid change in solvent polarity can generate heat and cause the silica bed to crack. | When running a gradient elution, increase the polarity of the solvent mixture gradually. Avoid switching directly from a non-polar to a highly polar solvent. |
| No compound is recovered from the column | The compound may have eluted very quickly with the solvent front, or it may be irreversibly adsorbed to the stationary phase. | 1. Always collect the first few fractions as the solvent front passes through and check them by TLC. 2. If the compound is suspected to be irreversibly adsorbed, consider using a different stationary phase or deactivating the silica gel. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexane)
-
Ethyl acetate
-
Chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes
-
UV lamp
2. Preparation of the Column:
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) over the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether/ethyl acetate 95:5). The recommended ratio of silica gel to crude product is typically between 30:1 to 100:1 by weight, depending on the difficulty of the separation.[10]
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Using a pipette, carefully add the solution to the top of the column. Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand.
-
Dry Loading: If the crude product is not soluble in the initial eluent, dissolve it in a solvent in which it is soluble, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column and cover with a layer of sand.
4. Elution and Fraction Collection:
-
Carefully add the starting eluent (e.g., petroleum ether/ethyl acetate 95:5) to the top of the column.
-
Begin collecting fractions. The size of the fractions will depend on the size of the column.
-
Gradually increase the polarity of the eluent. For example, you can increase the ethyl acetate concentration in increments of 5% (e.g., 90:10, 85:15, etc.).
-
Monitor the elution by periodically analyzing the collected fractions using TLC. Spot the fractions on a TLC plate, elute with an appropriate solvent system, and visualize the spots under a UV lamp.
5. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for common column chromatography issues.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 9. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.uvic.ca [web.uvic.ca]
Technical Support Center: Synthesis of 5-Hydroxybenzofuran-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-Hydroxybenzofuran-4-carbaldehyde synthesis.
Troubleshooting Guide
Low or no product yield is a common issue in organic synthesis. This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly when using the Vilsmeier-Haack formylation reaction.
| Issue | Potential Cause | Recommended Solution |
| No or Low Yield of Product | Incomplete reaction | Ensure the Vilsmeier reagent was pre-formed at a low temperature (0-10°C) before adding the 5-hydroxybenzofuran. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature. |
| Inactive Vilsmeier reagent | Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). The Vilsmeier reagent is sensitive to moisture. | |
| Incorrect stoichiometry | An excess of the Vilsmeier reagent is often necessary. A molar ratio of 1.5 to 3.0 equivalents of the Vilsmeier reagent to 1 equivalent of 5-hydroxybenzofuran is a good starting point. | |
| Low reaction temperature | The formylation of phenols can be sluggish. After the initial addition at a low temperature, the reaction temperature may need to be raised to 40-60°C to drive the reaction to completion.[1] | |
| Formation of Multiple Products (Low Regioselectivity) | Competing formylation at other positions | The hydroxyl group at position 5 strongly directs the electrophilic substitution to the ortho position (C4). However, some formylation might occur at other activated positions. To enhance regioselectivity, ensure a low reaction temperature during the addition of the substrate to the Vilsmeier reagent. |
| O-formylation | The hydroxyl group can be formylated to give the formate ester. This side product can usually be hydrolyzed back to the desired hydroxyl group during the aqueous workup. Ensure the workup is sufficiently basic (e.g., using aqueous sodium bicarbonate or sodium hydroxide solution) and allow for adequate stirring time. | |
| Product is a Dark, Tarry Substance | Polymerization or decomposition | This can occur if the reaction temperature is too high or if the reaction is run for an extended period. Carefully control the temperature and monitor the reaction progress to avoid over-heating or prolonged reaction times. The use of an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative decomposition. |
| Difficulty in Product Isolation and Purification | Product is highly polar and water-soluble | After the reaction workup, the product may remain in the aqueous layer. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate. |
| Co-elution with impurities during chromatography | Optimize the solvent system for column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method is the Vilsmeier-Haack formylation of 5-hydroxybenzofuran. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the electron-rich benzofuran ring.[2][3][4][5] The hydroxyl group at the 5-position activates the aromatic ring, directing the formylation primarily to the 4-position.
Q2: What are the critical parameters to control for a high yield in the Vilsmeier-Haack formylation of 5-hydroxybenzofuran?
A2: Several parameters are crucial for maximizing the yield:
-
Reagent Quality: Use anhydrous DMF and freshly distilled POCl₃ to ensure the efficient formation of the active Vilsmeier reagent.
-
Stoichiometry: An excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) is recommended to ensure complete conversion of the starting material.
-
Temperature Control: The Vilsmeier reagent should be prepared at a low temperature (0-10°C). The 5-hydroxybenzofuran solution should also be added slowly at this temperature to control the initial exothermic reaction. The reaction may then require gentle heating to proceed to completion.[1]
-
Reaction Time: The reaction progress should be monitored by TLC to determine the optimal reaction time and avoid the formation of degradation products.
Q3: How can I minimize the formation of byproducts?
A3: The primary byproduct is often the O-formylated product. This can be minimized by carefully controlling the reaction temperature and can typically be reversed during a basic aqueous workup. To avoid other byproducts from polymerization or decomposition, maintain a controlled temperature and use an inert atmosphere.
Q4: What is the best workup procedure for this reaction?
A4: The reaction mixture is typically quenched by pouring it carefully onto crushed ice, followed by neutralization with a base such as sodium bicarbonate, sodium hydroxide, or potassium carbonate solution. This hydrolyzes the intermediate iminium salt to the aldehyde and also hydrolyzes any O-formylated byproduct. The product is then extracted with an organic solvent like ethyl acetate.
Q5: What purification techniques are most effective for this compound?
A5: Column chromatography is the most common method for purifying the final product. A silica gel stationary phase with a gradient solvent system of hexane and ethyl acetate is typically effective. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Hydroxybenzofuran
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
5-Hydroxybenzofuran
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (3.0 eq.) and cool the flask to 0°C in an ice bath. To this, add POCl₃ (1.5 eq.) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction: Dissolve 5-hydroxybenzofuran (1.0 eq.) in anhydrous DCM or DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction should be monitored by TLC. If the reaction is slow, it may be necessary to heat the mixture to 40-60°C.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Presentation
| Parameter | Recommended Range | Impact on Yield |
| Molar Ratio (POCl₃:DMF) | 1 : 2 to 1 : 3 | A slight excess of DMF ensures complete reaction with POCl₃. |
| Molar Ratio (Vilsmeier Reagent : Substrate) | 1.5 : 1 to 3 : 1 | An excess of the Vilsmeier reagent generally leads to higher conversion and better yields. |
| Initial Temperature | 0 - 10°C | Crucial for controlling the exothermic reaction and minimizing side reactions. |
| Reaction Temperature | Room Temperature to 60°C | May need to be optimized. Higher temperatures can increase the reaction rate but may also lead to decomposition. |
| Reaction Time | 2 - 24 hours | Should be determined by TLC monitoring to ensure complete reaction without product degradation. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Benzofuran Synthesis: A Technical Support Guide to Addressing Regioselectivity
Welcome to the Technical Support Center for Benzofuran Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of benzofuran synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during common benzofuran synthesis protocols.
Issue 1: Poor Regioselectivity in Intramolecular Cyclization of α-Phenoxycarbonyl Compounds
Question: I am attempting to synthesize a substituted benzofuran via an intramolecular Friedel-Crafts-type cyclization of an α-phenoxycarbonyl compound, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The regioselectivity of this cyclization is primarily governed by steric and electronic factors of the substituents on the aromatic ring.
-
Steric Hindrance: Cyclization generally favors the less sterically hindered ortho position. If you are observing a mixture of products, it is likely that the electronic effects of your substituents are competing with steric effects. For example, the cyclization of a substrate with two unsubstituted ortho positions can lead to mixtures if steric preference is not strong. A classic example shows that the cyclization of a specific α-phenoxycarbonyl compound leads to a mixture of 3,6-disubstituted and 3,4-disubstituted benzofurans in a 53:37 ratio, respectively[1].
-
Electronic Effects: Electron-donating groups on the aromatic ring can activate both ortho positions, potentially leading to a loss of selectivity. Conversely, electron-withdrawing groups can deactivate the ring, sometimes leading to poor reactivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Recommendations:
-
Substrate Modification: If possible, modify the substituents on your phenol starting material to enhance the steric bulk near the undesired ortho position. This will direct the cyclization to the more accessible site.
-
Use of Blocking Groups: Consider introducing a removable blocking group (e.g., a halogen) at the undesired ortho position to force cyclization at the desired site. The blocking group can be removed in a subsequent step.
-
Alternative Synthetic Routes: If substrate modification is not feasible, consider alternative synthetic strategies that offer better inherent regiocontrol, such as those discussed below.
Issue 2: Unexpected Regioisomer in Acid-Catalyzed Cyclization of Acetals
Question: I am performing an acid-catalyzed cyclization of an acetal to synthesize a benzofuran, and the major regioisomer I am observing is not the one predicted by initial quantum mechanics (QM) analyses of the starting material. Why is this happening and how can I predict the outcome more accurately?
Answer: This is a known issue where initial theoretical calculations on the starting material may not accurately predict the experimental outcome. The regioselectivity is determined by the stability of the intermediate oxonium ion formed under acidic conditions, not the ground state of the starting acetal.
In a reported case, QM analyses (HOMO and 13C NMR calculations) of the starting acetal suggested the formation of one regioisomer as the major product, while experimentally, a 1:5 mixture was observed, with the other regioisomer being the major product[2][3].
Reaction Mechanism and Regioselectivity:
Caption: Mechanism of acid-catalyzed acetal cyclization.
Recommendations:
-
Computational Analysis of the Intermediate: To better predict the regioselectivity, perform QM calculations on the oxonium ion intermediate rather than the starting acetal. Analysis of the activation energies for the cyclization at the different possible sites will provide a more accurate prediction of the product ratio[2][3].
-
Reaction Condition Optimization: While the regioselectivity is primarily dictated by the intermediate's structure, systematically screening different acid catalysts (e.g., PPA, TFA) and temperatures may offer some degree of control over the regioisomeric ratio.
Issue 3: Lack of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am using a Sonogashira coupling reaction with a di- or tri-brominated benzofuran to introduce a substituent, but I am getting a mixture of products with substitution at different positions. How can I achieve regioselective substitution?
Answer: Palladium-catalyzed cross-coupling reactions on polyhalogenated benzofurans can indeed present regioselectivity challenges. However, high regioselectivity can often be achieved by carefully selecting the reaction conditions.
For 2,3-dibromobenzofuran and 2,3,5-tribromobenzofuran, Sonogashira-type cross-coupling reactions have been shown to proceed with high regioselectivity at the 2-position[4].
Recommendations:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for controlling regioselectivity in cross-coupling reactions. For Sonogashira couplings on diiodopurines, it has been shown that catalysts with monodentate ligands favor reaction at one position, while those with bidentate or electron-rich monodentate phosphine ligands switch the selectivity to another position[5]. A similar approach of screening catalysts and ligands could be beneficial for your benzofuran system.
-
Reaction Conditions: Employing modified Sonogashira conditions, such as using diethylamine in THF, has been reported to yield the 2-substituted product as the sole isomer[4].
-
Sequential Cross-Coupling: If you need to functionalize multiple positions with different groups, a sequential approach is recommended. After the initial regioselective coupling at the most reactive site (typically the 2-position), you can then perform a second coupling reaction under different conditions to functionalize the other positions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence regioselectivity in benzofuran synthesis?
A1: The primary factors influencing regioselectivity are:
-
Steric Effects: The steric bulk of substituents on the aromatic ring often directs cyclization to the less hindered position.
-
Electronic Effects: The electronic nature of substituents (electron-donating or electron-withdrawing) can activate or deactivate certain positions on the aromatic ring, influencing the site of electrophilic attack during cyclization.
-
Reaction Conditions: The choice of catalyst (e.g., Lewis acids, transition metals), ligands, solvent, and temperature can significantly impact the regiochemical outcome of the reaction.
Q2: Are there any synthetic methods that generally offer high regioselectivity for the synthesis of 2-substituted benzofurans?
A2: Yes, several methods have been developed for the regioselective synthesis of 2-substituted benzofurans. One notable example is the one-step synthesis from phenols and α-haloketones promoted by titanium tetrachloride. This method combines a Friedel-Crafts-like alkylation and an intramolecular cyclodehydration and has been shown to provide high levels of regioselectivity for the formation of 2-alkyl benzofurans[4][6].
Q3: How can I synthesize 3-substituted benzofurans with good regioselectivity?
A3: The synthesis of 3-substituted benzofurans can be achieved through methods like the Perkin rearrangement of 3-halocoumarins. This reaction proceeds via a base-catalyzed ring fission followed by an intramolecular nucleophilic attack to yield the benzofuran-2-carboxylic acid, which can be further modified. Microwave-assisted Perkin rearrangement has been shown to be highly efficient[7].
Quantitative Data on Regioselectivity
The following tables summarize quantitative data on regioisomeric ratios obtained in different benzofuran synthesis methods.
Table 1: Regioselectivity in Intramolecular Cyclization of an α-Phenoxycarbonyl Compound
| Reactant | Product(s) | Ratio | Reference |
| α-(m-tolyloxy)acetone | 3,6-dimethylbenzofuran-2(3H)-one and 3,4-dimethylbenzofuran-2(3H)-one | 53:37 | [1] |
Table 2: Regioselectivity in Acid-Catalyzed Cyclization of an Acetal
| Reactant | Product(s) | Predicted Ratio (from starting material QM) | Experimental Ratio | Reference |
| Specific Acetal Substrate | Regioisomer 2a and 2b | 2a as major | 1:5 (2b as major) | [2][3] |
Table 3: Regioselectivity in the Synthesis from Naphthols and Acyclic α-Haloketones
| Naphthol | α-Haloketone | Regioisomeric Ratio | Yield | Reference |
| 1-Naphthol | 2-Chloroacetone | 99:1 | 92% | [4] |
| 2-Naphthol | 2-Chloroacetone | 99:1 | 85% | [4] |
| 1-Naphthol | 2-Chloro-3-pentanone | 9:1 | 82% | [4] |
| 2-Naphthol | 2-Chloro-3-pentanone | 10:1 | 81% | [4] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Regioselective Synthesis of Benzofuranones
This protocol is adapted from a method demonstrating high regioselectivity in the synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes[1][2].
-
To a thick-walled reaction vessel, add the pyrone (0.2 mmol, 2 equivalents), nitroalkene (0.1 mmol, 1 equivalent), BHT (0.01 mmol, 0.1 equivalents), and AlCl₃ (0.01 mmol, 0.1 equivalents).
-
Flush the vessel with Argon gas for 5 minutes.
-
Add 1,2-dichlorobenzene (0.2 mL, 0.5 M) and trifluoroacetic acid (0.02 mmol, 0.2 equivalents) and quickly seal the tube.
-
Heat the reaction mixture to 120 °C for 16 hours unless otherwise noted.
-
Cool the reaction mixture to room temperature.
-
Purify the mixture directly by flash column chromatography without an aqueous workup.
Protocol 2: One-Step Regioselective Synthesis of 2-Alkyl Benzofurans
The following is a general procedure for the titanium tetrachloride-promoted synthesis of 2-alkyl benzofurans from phenols and α-haloketones[4][6].
-
To a solution of the phenol (1.0 mmol) in trifluoroethanol (5.0 mL), add titanium tetrachloride (1.0 mmol) at room temperature under an inert atmosphere.
-
Add the α-haloketone (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 70 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. [PDF] One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones | Semantic Scholar [semanticscholar.org]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Benzofuran Cyclization
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzofuran cyclization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during benzofuran synthesis, offering potential causes and step-by-step solutions.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cyclization (e.g., Sonogashira Coupling followed by Cyclization)
Question: I am attempting a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization to form a benzofuran, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a palladium-catalyzed benzofuran synthesis can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst:
-
Palladium(0) Formation: Many palladium catalysts, such as Pd(PPh₃)₄, are sensitive to air and can oxidize, reducing their catalytic activity. Ensure your catalyst is stored under an inert atmosphere and handled quickly when weighing.
-
Catalyst Decomposition: The formation of palladium black is a common sign of catalyst decomposition and is often promoted by solvents like THF.[1] If you observe this, consider switching to a more robust catalyst system or a different solvent.
-
Ligand Dissociation: The phosphine ligands can dissociate from the palladium center, leading to catalyst deactivation. The choice of ligand is critical and can significantly impact the reaction's success.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature might be too low for the oxidative addition to occur, which is often the rate-limiting step, especially with less reactive aryl bromides.[2] Consider increasing the temperature, potentially up to 100°C in a sealed tube.[2]
-
Solvent: The choice of solvent is crucial. While THF is common, it can promote palladium black formation.[1] Consider using DMF, acetonitrile, or a mixture of dioxane and triethylamine.[2] Ensure your solvents are anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.
-
Base: The base is critical for the deprotonation of the terminal alkyne and for neutralizing the HX formed during the reaction. Triethylamine (Et₃N) is commonly used, but other bases like diisopropylamine (DIPA) or inorganic bases such as K₂CO₃ or Cs₂CO₃ can be more effective depending on the substrate.[3][4] Ensure the base is pure and dry.
-
Copper Co-catalyst (for Sonogashira): Copper(I) iodide (CuI) is a common co-catalyst that facilitates the formation of a copper acetylide intermediate.[4][5] Ensure your CuI is of high purity; older or discolored bottles may be less effective.
-
-
Reagent Quality and Stoichiometry:
-
Alkyne Volatility: If you are using a low-boiling alkyne like propyne, it may evaporate from the reaction mixture at elevated temperatures, leading to a low effective concentration.[1] Using a sealed reaction vessel is recommended in such cases.
-
Impure Reagents: Ensure your o-halophenol and alkyne are pure. Impurities can poison the catalyst.
-
Stoichiometry: An excess of the alkyne (e.g., 1.2-1.5 equivalents) can sometimes improve the yield.[3]
-
Troubleshooting Workflow:
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired benzofuran, but I am also getting significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?
Answer:
Side product formation is a common issue and can often be addressed by fine-tuning the reaction conditions.
Common Side Products and Solutions:
-
Homocoupling of the Alkyne (Glaser Coupling):
-
Cause: This is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
-
Reduction of the Aryl Halide:
-
Cause: The aryl halide can be reduced to the corresponding arene, especially at higher temperatures or with certain catalyst/ligand combinations.
-
Solution: Try lowering the reaction temperature or screening different phosphine ligands. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[6]
-
-
Ring-Opened Products:
-
Cause: Under certain conditions, particularly at higher temperatures, the benzofuran ring can undergo opening.[7]
-
Solution: Optimize the reaction temperature and time. Running the reaction at the lowest effective temperature for the shortest time necessary for completion can minimize the formation of these byproducts.
-
Issue 3: Intramolecular Cyclization of an o-Alkynylphenol is Failing
Question: I have successfully synthesized my o-alkynylphenol precursor, but the subsequent intramolecular cyclization to the benzofuran is not working. What should I try?
Answer:
The success of the intramolecular cyclization of an o-alkynylphenol is highly dependent on the catalyst and reaction conditions.
Troubleshooting Steps:
-
Catalyst Choice: While palladium catalysts are often used for the initial coupling, they may not be the most effective for the cyclization step. Consider other catalysts:
-
Copper Catalysts: Copper(I) iodide (CuI) can catalyze the intramolecular hydroalkoxylation.
-
Gold and Silver Catalysts: Gold and silver salts are known to be excellent catalysts for the cyclization of alkynes.[4]
-
Lewis or Brønsted Acids: In some cases, a strong acid can promote the cyclization.[5]
-
Base-Mediated Cyclization: Strong bases can deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the alkyne.
-
-
Solvent Effects: The polarity of the solvent can significantly influence the rate of cyclization. Polar aprotic solvents like DMF or acetonitrile are often good choices.[8]
-
Temperature: As with other reactions, temperature is a critical parameter. A systematic screen of different temperatures should be performed to find the optimal conditions.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of benzofuran cyclization.
Table 1: Effect of Ligand and Palladium Source on Benzofuranone Synthesis [3]
| Entry | Palladium Source (10 mol%) | Ligand (20 mol%) | Base (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Ad₂PnBu | Na₂CO₃ | Toluene | 8 |
| 2 | Pd(OAc)₂ | Ad₂PnBu | K₂CO₃ | Toluene | 28 |
| 3 | Pd(OAc)₂ | Ad₂PnBu | K₃PO₄ | Toluene | 28 |
| 4 | Pd(OAc)₂ | Ad₂PnBu | Et₃N | Toluene | 28 |
| 5 | Pd(OAc)₂ | Ad₂PnBu | DIPEA | Toluene | 28 |
| 6 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 28 |
| 7 | Pd(OAc)₂ | dppp | K₂CO₃ | Toluene | 28 |
| 8 | Pd(OAc)₂ | dppf | K₂CO₃ | Toluene | 28 |
| 9 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 28 |
| 10 | Pd(OAc)₂ | Johnphos | K₂CO₃ | Toluene | 73 |
| 11 | PdCl₂ | Johnphos | K₂CO₃ | Toluene | 73 |
| 12 | Pd(MeCN)₂Cl₂ | Johnphos | K₂CO₃ | Toluene | 73 |
| 13 | Pd(acac)₂ | Johnphos | K₂CO₃ | Toluene | 73 |
| 14 | Pd(dppf)Cl₂ | Johnphos | K₂CO₃ | Toluene | 73 |
| 15 | Pd(TFA)₂ | Johnphos | K₂CO₃ | Toluene | 73 |
Table 2: Optimization of Solvent and Temperature for Dihydrobenzofuran Neolignan Synthesis [9]
| Entry | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |
| 1 | Benzene/Acetone (6:4) | Room Temp | 45.4 | 77.3 |
| 2 | Dichloromethane | Room Temp | 46.9 | 71.3 |
| 3 | Acetonitrile | 0 | 44.4 | 42.1 |
| 4 | Acetonitrile | Room Temp | 68.0 | 64.1 |
| 5 | Acetonitrile | Reflux (85) | 68.8 | 58.8 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization[4][5]
This protocol describes a general one-pot synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.
Materials:
-
o-Iodophenol
-
Terminal alkyne
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
Copper(I) iodide (CuI) (co-catalyst)
-
Triethylamine (Et₃N) (base and solvent)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF) if co-solvent is needed.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 equiv), Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), and CuI (e.g., 4-10 mol%).
-
Add anhydrous, degassed triethylamine. If a co-solvent is used, add it at this stage.
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzofuran.
Experimental Workflow Diagram:
References
- 1. reddit.com [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. scielo.br [scielo.br]
Preventing oxidation and degradation of 5-Hydroxybenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the oxidation and degradation of 5-Hydroxybenzofuran-4-carbaldehyde, a crucial intermediate in various synthetic pathways. The following information is designed to help you troubleshoot common issues and ensure the stability and purity of your compound.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. What is the cause and is it still usable?
A1: Discoloration, typically to a yellow or brown hue, is a common indicator of oxidation and degradation.[1][2] The phenolic hydroxyl group and the aldehyde functional group in this compound are susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-type structures. The usability of the discolored compound depends on the extent of degradation and the tolerance of your specific application to impurities. It is highly recommended to assess the purity of the material using analytical techniques like HPLC-UV before use. For sensitive applications, purification by recrystallization or column chromatography may be necessary.
Q2: What are the ideal storage conditions to prevent degradation of this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed and the headspace filled with an inert gas such as argon or nitrogen to prevent exposure to oxygen and moisture.
Q3: Can I use antioxidants to stabilize my this compound solution?
A3: Yes, the use of antioxidants can be an effective strategy to inhibit oxidation. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) are commonly used. Additionally, a combination of antioxidants, for example, α-tocopherol with synergists like ascorbic acid or lecithin, may offer enhanced protection. The choice and concentration of the antioxidant should be carefully evaluated to ensure it does not interfere with downstream reactions.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming 5-hydroxybenzofuran-4-carboxylic acid. Further oxidation and polymerization can lead to more complex, colored impurities.
Troubleshooting Guides
This section provides a structured approach to address common problems encountered during the handling and storage of this compound.
Issue 1: Compound Discoloration
| Symptom | Potential Cause | Troubleshooting Steps |
| Solid compound appears yellow or brown upon receipt or after storage. | Exposure to air (oxygen) and/or light. | 1. Assess Purity: Analyze a sample using HPLC-UV or TLC to determine the extent of impurity. 2. Purification: If impurities are significant, purify the compound by recrystallization or column chromatography. 3. Improve Storage: Store the purified compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber-colored vial in a refrigerator or freezer. |
| Solution of the compound changes color over time. | Oxidation in solution, potentially catalyzed by impurities in the solvent or exposure to air. | 1. Use High-Purity Solvents: Ensure solvents are freshly distilled or of high purity and deoxygenated before use. 2. Inert Atmosphere: Prepare solutions under an inert atmosphere. 3. Add an Antioxidant: Consider adding a small amount of a suitable antioxidant like BHT to the solution. 4. Store Properly: Store solutions in the dark and at low temperatures. |
Experimental Protocols
Protocol 1: Inert Atmosphere Storage of this compound
This protocol describes the proper procedure for storing the compound to minimize oxidation.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Source of dry inert gas (argon or nitrogen) with a regulator and tubing
-
Schlenk line or a glove box (optional, but recommended)
Procedure:
-
Place the required amount of this compound into a clean, dry amber glass vial.
-
If using a Schlenk line, attach the vial to the line. If not, have a gentle stream of inert gas ready to flow into the vial.
-
Evacuate the vial and backfill with the inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
If not using a Schlenk line, gently flush the headspace of the vial with the inert gas for 1-2 minutes.
-
Quickly and tightly seal the vial with the PTFE-lined cap while maintaining a positive pressure of the inert gas.
-
For added security, wrap the cap with Parafilm®.
-
Store the vial in a cool, dark place, such as a refrigerator or freezer, clearly labeled with the compound name, date, and storage conditions.
Protocol 2: Stability Testing of this compound by HPLC-UV
This protocol outlines a general method to assess the stability of the compound under various conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC system with a UV detector and a C18 column
-
Incubator or oven
-
UV lamp
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Forced Degradation Conditions:
-
Thermal Stress: Incubate a sample solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Photolytic Stress: Expose a sample solution to UV light (e.g., 254 nm or 365 nm) for a defined period.
-
Oxidative Stress: Treat a sample solution with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Control: Keep a sample solution at the recommended storage conditions (cool, dark, inert atmosphere).
-
-
HPLC Analysis:
-
At each time point, inject an aliquot of each sample and the control onto the HPLC system.
-
Use a suitable gradient elution method to separate the parent compound from any degradation products. An example gradient could be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
-
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Identify and, if possible, characterize any significant degradation products.
-
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Troubleshooting workflow for discolored this compound.
References
Technical Support Center: Scale-Up Synthesis of Substituted Benzofurans
Welcome to the technical support center for the scale-up synthesis of substituted benzofurans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the transition from laboratory to larger-scale production.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of substituted benzofurans?
A1: The most prevalent challenges during the scale-up of substituted benzofuran synthesis include:
-
Reaction Control and Exotherms: Many synthetic routes, particularly those involving organometallic reagents, can be highly exothermic. Managing heat dissipation on a larger scale is critical to prevent runaway reactions.[1]
-
Catalyst Efficiency and Deactivation: Catalysts, especially palladium-based ones used in cross-coupling reactions, can exhibit decreased efficiency or deactivate at larger scales due to impurities or prolonged reaction times.
-
Purification and Impurity Profile: Isolation and purification of the final product can be more complex at scale. Impurities that were negligible in small-scale reactions can become significant issues, requiring the development of robust purification protocols like crystallization.[2]
-
Reagent Handling and Safety: The safe handling of large quantities of hazardous reagents, such as organolithiums and flammable solvents, requires stringent safety protocols and specialized equipment.[3][4][5][6][7]
-
Byproduct Formation: Side reactions can become more pronounced at larger scales, leading to the formation of undesired byproducts that complicate purification and reduce overall yield.
Q2: Which synthetic routes for substituted benzofurans are most amenable to scale-up?
A2: Several synthetic strategies have been successfully scaled to the gram-scale and beyond. These include:
-
Sonogashira Coupling followed by Cyclization: This is a widely used method for the synthesis of 2-substituted benzofurans. One-pot procedures under microwave irradiation can minimize side products and shorten reaction times, making it suitable for scale-up.[8]
-
Heck Coupling (Intramolecular): The intramolecular Heck reaction is a powerful tool for constructing the benzofuran ring, particularly for 2-substituted-3-functionalized derivatives.
-
Copper-Catalyzed Tandem Reactions: Copper-catalyzed methods, such as the tandem Sonogashira coupling-cyclization, offer a cost-effective and efficient route to various benzofuran derivatives.[9]
-
Metal-Free Cyclization Reactions: To avoid issues with metal contamination and catalyst cost, metal-free cyclization methods are gaining traction for large-scale synthesis.
Q3: How can I monitor the progress of a large-scale benzofuran synthesis reaction?
A3: Effective reaction monitoring is crucial for process control and optimization. Common techniques include:
-
Thin-Layer Chromatography (TLC): TLC remains a quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the conversion of starting materials and the formation of products and byproducts. It is highly recommended for tracking reaction kinetics and determining reaction endpoints accurately.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile benzofuran derivatives, GC-MS can be used to monitor the reaction progress and identify volatile byproducts.[10]
-
In-situ Spectroscopy (e.g., FT-IR, Raman): In an industrial setting, in-situ spectroscopic techniques can provide real-time monitoring of key reaction species without the need for sampling.
II. Troubleshooting Guides
Reaction and Catalyst Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or Inconsistent Yields | - Inefficient heat transfer leading to side reactions.- Catalyst deactivation or poisoning.- Incomplete reaction.- Poor quality of starting materials or solvents. | - Improve stirring and use a reactor with a high surface area-to-volume ratio to ensure uniform heating.- Use fresh, high-purity catalyst and degassed solvents. Consider using a higher catalyst loading or a more robust catalyst system.- Monitor the reaction closely using HPLC or GC to ensure it goes to completion.- Ensure all reagents and solvents are pure and dry. |
| Catalyst Deactivation (e.g., Palladium Black precipitation) | - Presence of oxygen in the reaction mixture.- Impurities in the starting materials or solvents.- High reaction temperatures for extended periods. | - Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.- Purify starting materials to remove any potential catalyst poisons.- Optimize the reaction temperature and time to minimize thermal degradation of the catalyst. |
| Runaway Reaction / Poor Exotherm Control | - Rapid addition of a highly reactive reagent.- Inadequate cooling capacity for the reactor size. | - Add reactive reagents slowly and monitor the internal temperature closely.[1]- Use a reactor with appropriate cooling capabilities and consider using a jacketed reactor with a circulating coolant. For highly exothermic reactions, consider a continuous flow setup.[1] |
Purification and Isolation Challenges
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Difficulty in Product Crystallization | - Presence of impurities that inhibit crystal formation.- Inappropriate solvent system. | - Purify the crude product by column chromatography to remove impurities before attempting crystallization.- Perform a systematic solvent screen to identify a suitable solvent or solvent mixture for crystallization.[2] |
| Oily Product After Work-up | - Presence of high-boiling point solvents (e.g., DMF, DMSO).- Formation of low-melting point eutectic mixtures with impurities. | - Ensure complete removal of high-boiling point solvents under high vacuum.- Purify the product using column chromatography to separate it from impurities. |
| Co-elution of Impurities during Column Chromatography | - Similar polarity of the product and impurities.- Inappropriate choice of stationary or mobile phase. | - Optimize the mobile phase composition, including the use of solvent gradients.- Consider using a different stationary phase (e.g., alumina, reverse-phase silica) if separation on silica gel is poor. |
III. Experimental Protocols
Example Protocol: Gram-Scale Synthesis of 2-Arylbenzofuran via Sonogashira Coupling and Cyclization[11]
This protocol is adapted from the synthesis of 2-phenylbenzofuran-7-ol.
Materials and Reagents:
-
Substituted 2-hydroxybenzaldehyde (1.0 eq)
-
Methyl α-bromophenylacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.3 eq)
-
Dimethylformamide (DMF)
-
10% Aqueous Potassium Hydroxide (KOH)
-
10% Aqueous Hydrochloric Acid (HCl)
-
Iodine (I₂) (2.0 eq)
-
Aluminum powder (Al) (7.4 eq)
-
Acetonitrile (ACN)
-
5% Sodium bisulfite solution
Procedure:
Step 1: O-Alkylation
-
To a stirred solution of the substituted 2-hydroxybenzaldehyde in DMF, add K₂CO₃ and methyl α-bromophenylacetate.
-
Heat the mixture at 92–94 °C and monitor the reaction by TLC.
-
After completion, cool the mixture, pour it into ice/water, and allow it to stand at 4 °C overnight.
-
Filter the precipitate, wash with water, and dry to obtain the corresponding methyl 2-(2-formylphenoxy)-2-phenylacetate.
Step 2: Saponification
-
Stir and heat a mixture of the product from Step 1 in 10% aqueous KOH and methanol at 80–82 °C for 2 hours.
-
Cool the mixture to room temperature, pour it onto ice/water, and acidify with 10% aqueous HCl until a precipitate forms.
-
Filter the precipitate, wash with water, and dry to obtain the crude 2-(2-formylphenoxy)-2-phenylacetic acid.
Step 3: Cyclization and Aromatization
-
In a three-necked flask, reflux a mixture of iodine and aluminum powder in acetonitrile for 3 hours.
-
Cool to room temperature and add the product from Step 2.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion (typically 24 hours), concentrate the reaction solution.
-
Wash the concentrated solution with 5% sodium bisulfite to remove excess iodine.
-
Purify the crude product by column chromatography to yield the desired 2-arylbenzofuran.
Quantitative Data Example (Synthesis of 2-phenylbenzofuran-7-ol):
| Step | Starting Material | Product | Yield | Purity (if reported) |
| 1 | o-Vanillin | Methyl 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetate | High | - |
| 2 | Methyl 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetate | 2-(2-Formyl-6-methoxyphenoxy)-2-phenylacetic acid | 78.6% | Solid |
| 3 | 2-(2-Formyl-6-methoxyphenoxy)-2-phenylacetic acid | 2-Phenylbenzofuran-7-ol | - | - |
IV. Visualizations
Caption: Experimental workflow for the gram-scale synthesis of 2-arylbenzofurans.
Caption: Troubleshooting logic for low-yield reactions in benzofuran synthesis.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing [mdpi.com]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. ehs.uci.edu [ehs.uci.edu]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in benzofuran derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in benzofuran derivatization reactions.
Troubleshooting Guides
Low or No Product Formation
Question: I am not observing any formation of my desired benzofuran derivative. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product formation in benzofuran synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Workflow:
Technical Support Center: Purification of 5-Hydroxybenzofuran-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxybenzofuran-4-carbaldehyde. The following sections detail methods for removing impurities and offer solutions to common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. Depending on the synthetic route, such as the Duff reaction, potential impurities include:
-
Unreacted 5-Hydroxybenzofuran: The starting material for formylation.
-
Hexamine and its byproducts: If used as the formylating agent.
-
Over-formylated products: Diformyl or triformyl derivatives of 5-hydroxybenzofuran, although typically minor.[1]
-
Polymeric materials: Aldehydes can be prone to polymerization, especially under certain conditions.
-
Oxidation product: 5-Hydroxybenzofuran-4-carboxylic acid, formed by the oxidation of the aldehyde group.[2]
Q2: Which purification techniques are most effective for this compound?
A2: The most commonly employed and effective purification techniques for aromatic aldehydes like this compound are:
-
Column Chromatography: Particularly effective for separating compounds with different polarities. Silica gel is a common stationary phase.[3][4]
-
Recrystallization: A powerful technique for obtaining highly pure crystalline material, provided a suitable solvent is found.
-
Acid-Base Extraction: Useful for removing acidic or basic impurities. For instance, washing with a mild base can remove the carboxylic acid impurity.
Q3: My purified this compound is a gum or oil, but I expect a solid. What should I do?
A3: The gummy or oily nature of the product often indicates the presence of impurities that inhibit crystallization. Consider the following steps:
-
Re-purify using column chromatography: This is often the most effective way to remove residual impurities.
-
Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexane or diethyl ether).
-
Solvent precipitation: Dissolve the product in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a non-polar anti-solvent (e.g., hexane) until turbidity is observed, then allow it to stand for crystallization.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of the desired product from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point for related compounds is a mixture of petroleum ether (or hexane) and ethyl acetate.[3][4] |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Compound Degradation on Silica | Some compounds are sensitive to the acidic nature of silica gel. Consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.[2] |
Issue: The compound is not eluting from the column.
| Possible Cause | Suggested Solution |
| Solvent Polarity is Too Low | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Strong Adsorption to Silica Gel | The phenolic hydroxyl and aldehyde groups can lead to strong interactions with silica. Adding a small amount of a more polar solvent like methanol to the eluent can help to elute the compound. |
Recrystallization
Issue: The compound does not crystallize from the chosen solvent.
| Possible Cause | Suggested Solution |
| Compound is Too Soluble | The chosen solvent is too good at dissolving the compound, even at low temperatures. Try a solvent in which the compound has lower solubility, or use a mixed solvent system. |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Purify the material by column chromatography first and then attempt recrystallization. |
| Supersaturation Not Achieved | The solution may not be concentrated enough. Carefully evaporate some of the solvent and attempt to induce crystallization again by cooling or scratching the inside of the flask. |
Issue: The product oils out during cooling.
| Possible Cause | Suggested Solution |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to separate as an oil rather than crystals. |
| Inappropriate Solvent | The boiling point of the solvent may be higher than the melting point of the solute. Choose a lower-boiling solvent or a solvent mixture. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline based on methods used for similar hydroxybenzofuran derivatives.[3][4]
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the packed bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Start eluting with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
-
Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to facilitate the elution of the product.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture such as ethyl acetate/hexane).
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the bulk of the material to be recrystallized in an Erlenmeyer flask.
-
Add the chosen solvent dropwise to the heated flask until the compound just dissolves.
-
-
Crystallization:
-
Allow the flask to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound using column chromatography.
Caption: A logical troubleshooting guide for common issues encountered during the recrystallization process.
References
Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of benzofuran derivatives in biological assays.
Troubleshooting Guide
Researchers often encounter difficulties with the solubility of benzofuran derivatives, which can lead to inconsistent and unreliable assay results.[1] This guide provides systematic approaches to identify and resolve these issues.
Initial Assessment of Solubility Issues
The first step in troubleshooting is to confirm that the observed issue is indeed due to poor solubility.
Common indicators of poor solubility include:
-
Precipitation: Visible particulate matter in the stock solution, intermediate dilutions, or final assay plate.[2] This can occur immediately upon addition to aqueous buffers or over the course of the experiment.
-
Turbidity: A cloudy or hazy appearance of the solution, which can be measured by absorbance at a wavelength where the compound does not absorb (e.g., >500 nm).[2]
-
Inconsistent Assay Results: High variability between replicate wells or experiments. Poor solubility can lead to non-uniform compound concentrations.[1]
-
Non-linear Dose-Response Curves: Atypical curve shapes that do not fit standard pharmacological models.
-
Discrepancies Between Biochemical and Cell-Based Assays: A compound may appear potent in a biochemical assay with higher organic solvent concentrations but show reduced activity in a cell-based assay with a lower tolerance for such solvents.[1]
Strategies for Enhancing Solubility
Several strategies can be employed to improve the solubility of benzofuran derivatives for in vitro and in vivo studies. The choice of method depends on the physicochemical properties of the compound and the specific requirements of the biological assay.[3][4]
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Suitable for |
| Co-solvents | Increases the polarity of the solvent system, allowing for better dissolution of hydrophobic compounds.[5][6] | Simple to implement, effective for many compounds. | Can be toxic to cells at higher concentrations, may affect protein function.[1] | Initial screening, biochemical assays. |
| pH Modification | For ionizable compounds, adjusting the pH of the buffer can increase the proportion of the more soluble ionized form.[5][7] | Effective for acidic or basic compounds. | Not suitable for neutral compounds, can alter biological activity if the pH is outside the physiological range. | Assays with a wide pH tolerance. |
| Cyclodextrins | Encapsulate the hydrophobic drug molecule within a hydrophilic shell, increasing its apparent solubility.[5][8] | Generally low toxicity, can improve stability. | Can be expensive, may not be effective for all compounds. | Cell-based assays, in vivo studies. |
| Surfactants | Form micelles that encapsulate the poorly soluble compound, allowing it to be dispersed in an aqueous environment.[9][10] | Effective at low concentrations. | Can be cytotoxic, may interfere with certain assay readouts. | Biochemical assays, formulation development. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can form emulsions or self-emulsifying systems in an aqueous medium.[9][11] | Can significantly enhance oral bioavailability.[9] | Complex formulations, may not be suitable for all assay types. | In vivo studies, oral drug delivery. |
| Solid Dispersions | The drug is dispersed in a solid carrier at the molecular level, which can enhance its dissolution rate.[10][12] | Can significantly improve solubility and dissolution.[10] | Requires specialized formulation techniques. | Oral dosage forms. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay measures the solubility of a compound under non-equilibrium conditions and is useful for high-throughput screening.
-
Prepare a high-concentration stock solution of the benzofuran derivative in 100% dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution in DMSO.
-
Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, PBS) to a final DMSO concentration of 1-2%.
-
Shake the plate for a specified time (e.g., 2 hours).
-
Measure the turbidity of the solutions using a nephelometer or a plate reader that can measure light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[2]
Protocol 2: Thermodynamic Solubility Assay
This assay measures the true equilibrium solubility of a compound.
-
Add an excess amount of the solid benzofuran derivative to a known volume of the desired aqueous buffer.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
Frequently Asked Questions (FAQs)
Q1: My benzofuran derivative precipitates when I add it to the cell culture medium. What should I do?
A1: This is a common problem due to the low aqueous solubility of many benzofuran derivatives.[13] Here are some steps you can take:
-
Reduce the final concentration of the compound: The concentration you are testing may be above its solubility limit in the final assay medium.[2]
-
Decrease the final DMSO concentration: While DMSO is a common solvent, high concentrations can be toxic to cells and can also cause compounds to precipitate when diluted into an aqueous medium.[1] Aim for a final DMSO concentration of less than 0.5%.
-
Use a different solubilization method: Consider using a co-solvent other than DMSO that is less toxic to cells, such as ethanol or polyethylene glycol (PEG).[14] Alternatively, cyclodextrins can be used to encapsulate the compound and increase its solubility without harming the cells.[5]
-
Prepare fresh dilutions: Do not store diluted solutions of the compound in aqueous buffers, as precipitation can occur over time.
Q2: How can I determine the maximum concentration of a co-solvent that is safe for my cells?
A2: It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the co-solvent.
-
Prepare a serial dilution of the co-solvent (e.g., DMSO, ethanol) in your cell culture medium.
-
Add these dilutions to your cells and incubate for the same duration as your planned experiment.
-
Assess cell viability using a standard method, such as the MTT assay or Trypan Blue exclusion.
-
The highest concentration of the co-solvent that does not significantly reduce cell viability is the maximum tolerated concentration.
Q3: Can the solubilization method affect the biological activity of my benzofuran derivative?
A3: Yes, the choice of solubilizing agent can impact the apparent biological activity of a compound.
-
Co-solvents: Some organic solvents can directly affect the activity of enzymes or receptors.[1]
-
Cyclodextrins: By encapsulating the compound, cyclodextrins can alter its availability to the target protein.
-
Surfactants: Micelle formation can sequester the compound, reducing its free concentration and thus its apparent activity.
It is essential to include proper controls in your experiments to account for any effects of the solubilizing agents.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my biological assay?
A4:
-
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution under non-equilibrium conditions. This is often more relevant for high-throughput screening and initial in vitro assays where compounds are rapidly diluted from a DMSO stock.[15]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. This is more relevant for later-stage drug development and for understanding the behavior of a compound in vivo.
For most in vitro biological assays, kinetic solubility is a more practical measure to guide the selection of appropriate compound concentrations.
Visualizations
Caption: Decision workflow for selecting a solubilization strategy.
Caption: Effect of poor solubility on assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 5-Hydroxybenzofuran-4-carbaldehyde under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Hydroxybenzofuran-4-carbaldehyde under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a moderately stable aromatic compound. Its stability is influenced by the benzofuran ring system, a phenolic hydroxyl group, and an aldehyde functional group. Extreme pH conditions (strong acids or bases) and the presence of oxidizing agents can lead to degradation. The specific substitution pattern of the hydroxyl and aldehyde groups will influence the overall reactivity and stability.
Q2: How does the benzofuran ring system behave under acidic or basic conditions?
The benzofuran ring, while aromatic, can be susceptible to ring-opening under certain conditions. Studies have shown that Brønsted acids can catalyze the ring transformation of some benzofuran derivatives. Similarly, strong bases can also mediate the ring-opening of benzofurans. However, the stability of the benzofuran core is highly dependent on the specific substituents present on the ring. The synthesis of many benzofuran derivatives occurs under mildly acidic or basic conditions, suggesting a degree of stability in these environments.
Q3: What are the potential reactions of the aldehyde and hydroxyl groups at different pH values?
The phenolic hydroxyl group and the aldehyde group are reactive moieties that can participate in various pH-dependent reactions:
-
Phenolic Hydroxyl Group: In basic solutions, the hydroxyl group can be deprotonated to form a phenoxide ion. This can increase the electron density of the aromatic ring, potentially making it more susceptible to oxidation but also influencing its reactivity in other ways.
-
Aldehyde Group: Aldehydes can be oxidized to carboxylic acids, a reaction that can be facilitated by changes in pH. Under strongly basic conditions, aldehydes can undergo reactions such as the Cannizzaro reaction if they lack an alpha-hydrogen. The reactivity of the aldehyde is a key factor in the overall stability of the molecule.
Troubleshooting Guides
Issue 1: Compound Degradation Observed During Acidic Workup or Analysis
Symptoms:
-
Appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
-
A decrease in the peak area of this compound over time.
-
A color change in the solution.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Acid-Catalyzed Ring Opening: Strong acids may be promoting the cleavage of the benzofuran ring. | • Use weaker acids for pH adjustment (e.g., acetic acid instead of HCl).• Perform the acidic workup at a lower temperature (e.g., on an ice bath).• Minimize the exposure time to acidic conditions. |
| Degradation of the Aldehyde Group: The aldehyde may be unstable in the presence of certain acids. | • Protect the aldehyde group with a suitable protecting group if subsequent steps allow for it.• Use non-aqueous acidic conditions if possible. |
| Oxidation: The presence of dissolved oxygen in an acidic medium could be leading to oxidation. | • Degas all solvents prior to use.• Perform the experiment under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Instability or Unwanted Reactions in Basic Media
Symptoms:
-
Formation of a complex mixture of products.
-
Discoloration of the reaction mixture (e.g., darkening).
-
Low yield of the desired product.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Base-Mediated Ring Opening: Strong bases can facilitate the opening of the benzofuran ring. | • Use milder bases (e.g., sodium bicarbonate or potassium carbonate instead of sodium hydroxide).• Conduct the reaction at a lower temperature.• Carefully control the stoichiometry of the base. |
| Aldehyde Reactivity: The aldehyde group can undergo base-catalyzed reactions (e.g., aldol-type reactions, Cannizzaro reaction). | • If possible, use a protecting group strategy for the aldehyde.• Employ non-nucleophilic bases if the desired reaction allows. |
| Oxidation of the Phenoxide: The deprotonated hydroxyl group (phenoxide) can be more susceptible to oxidation. | • Work under an inert atmosphere to exclude oxygen.• Add antioxidants to the reaction mixture if they do not interfere with the desired transformation. |
Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the aliquots with a suitable base (e.g., 0.1 M sodium hydroxide) to stop the degradation.
-
-
Analysis:
-
Analyze the samples by a stability-indicating analytical method, such as HPLC with UV or MS detection.
-
Monitor for the appearance of degradation products and the decrease in the concentration of the parent compound.
-
Protocol 2: Forced Degradation Study Under Basic Conditions
This protocol provides a general method for evaluating the stability of this compound under basic conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Basic Stress:
-
To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Promptly neutralize the aliquots with a suitable acid (e.g., 0.1 M hydrochloric acid).
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating method (e.g., HPLC).
-
Quantify the formation of any degradation products and the remaining amount of this compound.
-
Data Presentation
The following table summarizes the expected stability profile based on general chemical principles. Actual stability should be confirmed experimentally.
| Condition | Expected Stability | Potential Degradation Pathways |
| Strong Acid (e.g., 1M HCl, heat) | Low | • Benzofuran ring opening• Aldehyde degradation/reactions |
| Weak Acid (e.g., Acetic Acid) | Moderate to High | • Minimal degradation expected under mild conditions. |
| Strong Base (e.g., 1M NaOH, heat) | Low | • Benzofuran ring opening• Aldehyde reactions (e.g., Cannizzaro)• Oxidation of phenoxide |
| Weak Base (e.g., NaHCO₃) | Moderate to High | • Minimal degradation expected under mild conditions. |
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
Caption: Factors influencing the stability of this compound.
Caption: A workflow for troubleshooting the degradation of the compound.
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 5-Hydroxybenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of pharmaceutical intermediates is a cornerstone of drug discovery and development. 5-Hydroxybenzofuran-4-carbaldehyde, a key building block in the synthesis of various bioactive molecules, requires precise and comprehensive analytical methodologies to ensure its identity, purity, and stability. This guide provides a comparative overview of the principal analytical techniques employed for the characterization of this compound and its related isomers, offering detailed experimental protocols and data presentation to aid researchers in selecting the most appropriate methods for their needs.
Spectroscopic Methods: Unraveling the Molecular Structure
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. These methods provide detailed information about the compound's functional groups, connectivity of atoms, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide unambiguous evidence for the arrangement of atoms within the molecule.
¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the hydroxyl proton.
¹³C NMR Spectroscopy: This method probes the carbon framework of the molecule, with each unique carbon atom giving a distinct signal. The spectrum will clearly show signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the furan ring.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of hydroxybenzofuran derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the hydroxyl proton.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (often several hundred to thousands).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Logical Relationship: NMR Data Interpretation
Caption: Workflow for structural elucidation using various NMR techniques.
Table 1: Comparison of ¹H NMR Spectral Data for Hydroxybenzofuran Carbaldehyde Isomers
| Compound | Solvent | Aldehyde Proton (δ, ppm) | Aromatic/Furan Protons (δ, ppm) | Hydroxyl Proton (δ, ppm) |
| This compound | N/A | Data not available | Data not available | Data not available |
| 4-Hydroxybenzofuran-5-carbaldehyde[1] | CDCl₃ | 9.89 (s, 1H) | 7.59 (d, J=2.2 Hz, 1H), 7.0-7.2 (m) | Data not available |
Note: Specific, publicly available ¹H NMR data for this compound is limited. The data for the isomer is provided for comparative purposes.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), aldehyde (-CHO), and aromatic (C=C) groups.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹). Identify the characteristic absorption peaks for the functional groups.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3200-3600 | Broad |
| C-H (aromatic) | 3000-3100 | Sharp |
| C=O (aldehyde) | 1670-1700 | Strong, sharp |
| C=C (aromatic) | 1450-1600 | Medium to strong |
| C-O (ether and phenol) | 1000-1300 | Strong |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The benzofuran ring system conjugated with the aldehyde and hydroxyl groups will result in characteristic absorption maxima (λ_max).
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Record the sample spectrum over a range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The extent of conjugation and the presence of auxochromic groups (like -OH) will influence the λ_max value[2][3].
Chromatographic Methods: Purity Assessment and Separation
Chromatographic techniques are essential for determining the purity of this compound and for separating it from impurities or related isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. A reverse-phase HPLC method is typically suitable for benzofuran derivatives.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape[4]. An isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has significant absorbance (determined from the UV-Vis spectrum).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis.
Experimental Workflow: HPLC Purity Analysis
Caption: A typical workflow for determining the purity of a compound using HPLC.
Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may sometimes be necessary for polar compounds like hydroxybenzofurans to improve their volatility and chromatographic behavior.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and Derivatization: Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate). For derivatization, the hydroxyl group can be silylated using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
-
Instrumentation and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, with an appropriate temperature (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 80°C, holding for a few minutes, and then ramping up to 280-300°C.
-
MS Detector: Electron ionization (EI) at 70 eV. The mass range can be set from m/z 50 to 500.
-
-
Data Analysis: The retention time helps in identifying the compound, and the mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly via a solid probe or as a solution through an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, often coupled with an HPLC system (LC-MS).
-
Ionization: ESI is a soft ionization technique suitable for polar molecules, which will likely produce a strong protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to determine the elemental formula.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight. Tandem MS (MS/MS) experiments can be performed to induce fragmentation and gain further structural insights.
Table 3: Comparison of Analytical Methods for Characterization
| Method | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed molecular structure, connectivity, stereochemistry | Unambiguous structural elucidation | Requires relatively pure sample, lower sensitivity than MS |
| FTIR Spectroscopy | Presence of functional groups | Quick, non-destructive, provides a molecular "fingerprint" | Does not provide information on the overall molecular structure |
| UV-Vis Spectroscopy | Information about the conjugated system | Simple, quantitative, useful for purity checks | Limited structural information |
| HPLC | Purity, quantification, separation of isomers | High resolution, quantitative, adaptable to various compounds | Requires method development, may not identify all impurities if co-eluting |
| GC-MS | Purity, molecular weight, fragmentation pattern | High sensitivity, provides structural information from fragmentation | Compound must be volatile and thermally stable (or derivatized) |
| High-Resolution MS | Accurate molecular weight, elemental composition | Very high sensitivity and accuracy | May not provide detailed structural information without fragmentation |
Conclusion
A comprehensive analytical approach is crucial for the thorough characterization of this compound. The combination of spectroscopic methods like NMR, IR, and UV-Vis provides a detailed picture of the molecular structure, while chromatographic techniques such as HPLC and GC-MS are essential for assessing purity and quantifying the compound. The choice of methods will depend on the specific requirements of the research, from routine quality control to in-depth structural elucidation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers working with this important chemical intermediate.
References
- 1. mzCloud – 7 Formyl 4 7' dihydroxy 6 hydroxymethyl 2' 5' 5' 8a' tetramethyl 3' 4' 4a' 5' 6' 7' 8' 8a' octahydro 2'H 3H spiro 1 benzofuran 2 1' naphthalen 6' yl acetate [mzcloud.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mzCloud – 7 Formyl 4 6' dihydroxy 6 hydroxymethyl 2' 5' 5' 8a' tetramethyl 3' 4' 4a' 5' 6' 7' 8' 8a' octahydro 2'H 3H spiro 1 benzofuran 2 1' naphthalen 7' yl acetate [mzcloud.org]
- 4. researchgate.net [researchgate.net]
Purity Assessment of Synthetic 5-Hydroxybenzofuran-4-carbaldehyde: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 5-Hydroxybenzofuran-4-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. Experimental data and detailed protocols are provided to support the objective comparison.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity assessment of aromatic compounds like this compound. The method's high resolution, sensitivity, and accuracy make it ideal for separating the main compound from potential impurities generated during synthesis.
Experimental Protocol: RP-HPLC Method
This protocol outlines a general method that can be optimized for specific laboratory conditions and instrumentation.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
Standard: this compound of known high purity
-
Sample: Synthesized this compound
-
Methanol (for sample and standard preparation)
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A and Solvent B. A typical gradient might be:
-
0-20 min: 20-80% Solvent B
-
20-25 min: 80% Solvent B
-
25-30 min: 80-20% Solvent B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte)
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Preparation: Accurately weigh and dissolve the this compound standard in methanol to a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Potential Impurities
During the synthesis of this compound, several impurities may arise, including unreacted starting materials, intermediates, and by-products from side reactions such as incomplete cyclization or over-oxidation. The developed HPLC method should demonstrate sufficient resolution to separate these potential impurities from the main analyte peak.
Comparison with Alternative Purity Assessment Methods
While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, quantitative accuracy, applicable to a wide range of compounds. | Requires specialized equipment and solvents, method development can be time-consuming. | Primary method for purity determination and impurity profiling in pharmaceutical and chemical industries. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for volatile and thermally stable compounds, provides structural information from mass spectra. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. | Analysis of volatile impurities and by-products. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field.[1] | High efficiency, small sample volume, rapid analysis. | Lower sensitivity for neutral compounds, matrix effects can be significant. | Alternative for charged impurities or when HPLC separation is challenging. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides definitive structural confirmation, can quantify impurities with an internal standard (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Structural elucidation and quantification of major components. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative assessment. | Low resolution, not quantitative, limited sensitivity. | Rapid screening of reaction progress and preliminary purity checks. |
Experimental Workflow and Data Visualization
The following diagrams illustrate the logical flow of the HPLC purity assessment process.
Caption: Experimental workflow for HPLC purity assessment.
References
Validating the Mechanism of Action for 5-Hydroxybenzofuran-4-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action for derivatives of the 5-hydroxybenzofuran scaffold, with a focus on their potential as anticancer and anti-inflammatory agents. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to facilitate the validation and further development of this promising class of compounds.
Data Presentation: Comparative Biological Activity
The following table summarizes the biological activities of various benzofuran derivatives, providing a comparative view of their potency and cellular effects. While direct mechanistic studies on 5-Hydroxybenzofuran-4-carbaldehyde derivatives are limited in publicly available literature, the data from closely related analogs, particularly those with modifications at the 4 and 5 positions, offer valuable insights.
| Compound Class | Derivative/Structure | Target/Assay | IC50/Activity | Reference |
| Benzofuran-4,5-diones | 2,6-Dibromo-3,7-dimethoxy-benzofuran-4,5-dione | Human Peptide Deformylase (HsPDF) | 5.2 µM | [1] |
| 2,6-Dichloro-3,7-dimethoxy-benzofuran-4,5-dione | Human Peptide Deformylase (HsPDF) | >100 µM | [1] | |
| 2,6-Dibromo-3,7-dimethoxy-benzofuran-4,5-dione | Cytotoxicity (HL-60/RV+ cell line) | 12 µM | [1] | |
| 2,6-Dibromo-3,7-dimethoxy-benzofuran-4,5-dione | Cytotoxicity (A549 cell line) | 2.8 µM | [1] | |
| 5-Hydroxybenzofurans | 5-Hydroxybenzofuran intermediates | Human Peptide Deformylase (HsPDF) | Inactive (>100 µM) | [1] |
| Heterocyclic/Benzofuran Hybrids | Piperazine/benzofuran hybrid (Compound 5d) | Nitric Oxide (NO) Production in RAW264.7 cells | 52.23 ± 0.97 μM | [2][3][4] |
| Aza-benzofuran Derivatives | Aza-benzofuran (Compound 1) | Nitric Oxide (NO) Production in RAW264.7 cells | 17.3 µM | [5] |
| Aza-benzofuran (Compound 4) | Nitric Oxide (NO) Production in RAW264.7 cells | 16.5 µM | [5] | |
| Benzofuran-2-carboxamides | N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide (Compound III) | Growth inhibition of HCC cells | Induces apoptosis | [6] |
| Triazole-Benzaldehyde Analogues | 2-(trifluoromethyl)benzyl substituted derivative | Cytotoxicity (A-549 and HeLa cell lines) | Potent activity | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the mechanism of action of benzofuran derivatives.
Human Peptide Deformylase (HsPDF) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against the HsPDF enzyme, a potential target for anticancer agents.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDF is expressed and purified. A fluorescently labeled peptide substrate is synthesized.
-
Assay Reaction: The assay is performed in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Compound Incubation: The test compounds are pre-incubated with the HsPDF enzyme for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of the fluorescently labeled peptide substrate.
-
Signal Detection: The reaction is allowed to proceed for a specific time (e.g., 30 minutes) and then stopped. The fluorescence polarization is measured to determine the extent of substrate cleavage.
-
Data Analysis: The IC50 values are calculated from dose-response curves.[1]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., A-549, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[7]
Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: RAW 264.7 mouse macrophage cells are cultured in a suitable medium.[2][5]
-
Cell Seeding: The cells are seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated, and IC50 values are determined.[2][5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the mechanism of action of benzofuran derivatives and a typical experimental workflow.
Caption: Workflow for NO Production Inhibition Assay.
Caption: Inhibition of the NF-κB Signaling Pathway.
Caption: Inhibition of the MAPK Signaling Pathway.
References
- 1. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Benzofuran Derivatives: A Comparative Analysis of In Vitro and In Vivo Studies
A comprehensive review of the biological activity of benzofuran-based compounds, highlighting the existing research landscape and the pressing need for further investigation into specific derivatives such as those from 5-Hydroxybenzofuran-4-carbaldehyde.
Researchers, scientists, and drug development professionals are increasingly turning their attention to benzofuran scaffolds due to their wide range of pharmacological activities. While numerous studies have demonstrated the potent anticancer and anti-inflammatory properties of various benzofuran derivatives in laboratory settings, a direct comparative analysis of in vitro findings against in vivo efficacy for compounds specifically derived from this compound remains a notable gap in the current literature. This guide synthesizes the available data on related benzofuran compounds to provide a comparative overview and underscores the potential of this chemical class, thereby encouraging further targeted research.
Anticancer Potential of Benzofuran Derivatives
The anticancer activity of benzofuran derivatives has been a primary focus of many research endeavors. Studies have consistently shown that these compounds can inhibit the proliferation of various cancer cell lines. While specific data for this compound derivatives is limited, research on other benzofuran structures provides valuable insights into their potential mechanisms and efficacy.
One notable study identified a small-molecule benzofuran derivative, designated S6, as a potent and selective inhibitor of Aurora B kinase, a key protein in cell division that is often overexpressed in cancer cells.[1] The in vitro cytotoxicity of S6 was evaluated against a panel of 21 human cancer cell lines, demonstrating significant activity against cervical (HeLa), liver (HepG2), and colon (SW620) cancer cells.[1]
Subsequent in vivo studies using a QGY-7401 liver cancer xenograft model in nude mice showed that administration of compound S6 led to a significant suppression of tumor growth.[1] This was accompanied by the inhibition of phospho-histone H3 (Ser 10), a biomarker for Aurora B kinase activity, within the tumor tissue, confirming the compound's mechanism of action in a living organism.[1]
Table 1: In Vitro vs. In Vivo Anticancer Efficacy of Benzofuran Derivative S6
| Compound | Target | In Vitro Assay | Cell Lines | IC50 (µM) | In Vivo Model | Administration | Outcome |
| S6 | Aurora B Kinase | Cytotoxicity Assay | HeLa, HepG2, SW620 | Not specified | QGY-7401 Xenograft (Nude Mice) | Not specified | Tumor growth suppression |
Experimental Protocols: Anticancer Studies
In Vitro Cytotoxicity Assay: The cytotoxicity of compound S6 was determined using a standard cell proliferation assay. A panel of 21 human cancer cell lines were seeded in 96-well plates and treated with varying concentrations of S6 for a specified duration. Cell viability was then assessed using a colorimetric assay, such as the MTT or SRB assay, to determine the concentration of the compound required to inhibit cell growth by 50% (IC50).
In Vivo Xenograft Model: Female nude mice were subcutaneously injected with QGY-7401 human liver cancer cells. Once tumors reached a palpable size, the mice were randomized into control and treatment groups. The treatment group received regular administrations of compound S6. Tumor volume was measured periodically throughout the study. At the end of the experiment, tumors were excised, and tissue samples were analyzed for biomarkers of drug activity, such as the phosphorylation status of histone H3.
Anti-inflammatory Activity of Benzofuran Derivatives
Chronic inflammation is a key factor in the development of numerous diseases, including cancer. Several benzofuran derivatives have been investigated for their anti-inflammatory properties. These studies often focus on the inhibition of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
A study on heterocyclic/benzofuran hybrids identified a compound, designated 5d, with significant anti-inflammatory activity.[2][3] In vitro experiments using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages demonstrated that compound 5d effectively inhibited the production of NO, a key inflammatory mediator.[2][3]
The in vivo anti-inflammatory effects of compound 5d were evaluated in a mouse model of endotoxemia induced by LPS.[2][3] Treatment with compound 5d was found to reduce the serum levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[2][3]
Table 2: In Vitro vs. In Vivo Anti-inflammatory Efficacy of Benzofuran Hybrid 5d
| Compound | In Vitro Assay | Cell Line | IC50 (µM) for NO Inhibition | In Vivo Model | Administration | Outcome |
| 5d | Nitric Oxide (NO) Assay | RAW 264.7 | 52.23 ± 0.97 | LPS-induced Endotoxemia (Mice) | Not specified | Reduction of serum IL-1β, TNF-α, and IL-6 |
Experimental Protocols: Anti-inflammatory Studies
In Vitro Nitric Oxide (NO) Inhibition Assay: RAW 264.7 macrophage cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for one hour. The cells were then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of nitric oxide. After a 24-hour incubation period, the amount of nitrite (a stable product of NO) in the cell culture supernatant was measured using the Griess reagent. The IC50 value was calculated as the concentration of the compound that inhibited NO production by 50%.
In Vivo Lipopolysaccharide (LPS)-Induced Endotoxemia Model: Mice were randomly assigned to different treatment groups. The animals were administered the test compound or a vehicle control prior to the injection of a sublethal dose of LPS to induce a systemic inflammatory response. After a specific time period, blood samples were collected, and the serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β were quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Anticancer activity workflow for benzofuran derivative S6.
Caption: Anti-inflammatory activity workflow for benzofuran hybrid 5d.
Conclusion and Future Directions
The available evidence strongly suggests that benzofuran derivatives hold significant promise as therapeutic agents, particularly in the fields of oncology and inflammation. The demonstrated efficacy of compounds like the Aurora B kinase inhibitor S6 and the anti-inflammatory hybrid 5d in both in vitro and in vivo models provides a solid foundation for further drug development.
However, the lack of specific research on compounds derived from this compound highlights a critical area for future investigation. The synthesis and biological evaluation of a library of derivatives from this specific starting material could uncover novel candidates with improved potency, selectivity, and pharmacokinetic profiles. A direct comparison of their in vitro activity with their efficacy and safety in preclinical animal models will be crucial for advancing these promising compounds towards clinical applications. This targeted approach will be instrumental in unlocking the full therapeutic potential of the benzofuran scaffold.
References
- 1. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Efficacy of Benzofuran and Isoflavone Analogs
A comprehensive guide for researchers and drug development professionals on the anticancer activities of benzofuran and isoflavone analogs, supported by experimental data and mechanistic insights.
Benzofuran and isoflavone scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Both classes of compounds exhibit a broad spectrum of antitumor activities, mediated through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. This guide provides an objective comparison of the anticancer performance of benzofuran and isoflavone analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to aid researchers in the field of oncology drug discovery.
Quantitative Assessment of Anticancer Activity
The in vitro cytotoxic effects of various benzofuran and isoflavone analogs have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key metric of potency, are summarized below.
Table 1: Anticancer Activity of Benzofuran Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 28g | MDA-MB-231 (Breast) | 3.01 | [1] |
| HCT-116 (Colon) | 5.20 | [1] | |
| HT-29 (Colon) | 9.13 | [1] | |
| Compound 50g | HCT-116 (Colon) | 0.87 | [1] |
| HeLa (Cervical) | 0.73 | [1] | |
| A549 (Lung) | 0.57 | [1] | |
| Compound 22d | MCF-7 (Breast) | 3.41 | [1] |
| T-47D (Breast) | 3.82 | [1] | |
| Compound 22f | MCF-7 (Breast) | 2.27 | [1] |
| T-47D (Breast) | 7.80 | [1] | |
| Compound 4n | HeLa (Cervical) | 3.18 | |
| HCC1806 (Breast) | 7.03 | ||
| A549 (Lung) | 21.63 | ||
| Bromovisnagin (4) | Various | 3.67 x 10⁻¹³ - 7.65 x 10⁻⁷ | [2] |
| Compound 8 | HePG2 (Liver) | 11-17 | [3] |
| PC3 (Prostate) | 11-17 | [3] |
Table 2: Anticancer Activity of Isoflavone Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 119a | A549 (Lung) | 0.64 | [4] |
| MDA-MB-231 (Breast) | 0.82 | [4] | |
| MCF-7 (Breast) | 0.72 | [4] | |
| KB (Oral) | 0.82 | [4] | |
| KB-VN (Oral, MDR) | 0.51 | [4] | |
| Compound 55a | HepG2 (Liver) | 0.28 | [4] |
| A375 (Melanoma) | 1.58 | [4] | |
| U251 (Glioblastoma) | 3.50 | [4] | |
| B16 (Melanoma) | 1.09 | [4] | |
| HCT116 (Colon) | 0.68 | [4] | |
| Compound 59 | H460 (Lung) | 0.46 | [4] |
| Ramos (Lymphoma) | 0.62 | [4] | |
| HeLa (Cervical) | 0.17 | [4] | |
| HCT116 (Colon) | 0.12 | [4] | |
| Formononetin Derivative 19 | MGC-803 (Gastric) | 6.07 | [4] |
| EC-109 (Esophageal) | 3.54 | [4] | |
| PC-3 (Prostate) | 1.97 | [4] |
Key Signaling Pathways in Anticancer Activity
The anticancer effects of benzofuran and isoflavone analogs are often attributed to their interaction with critical signaling pathways that regulate cell fate. Understanding these pathways is crucial for rational drug design and development.
Benzofuran Analogs: Targeting Multiple Kinase Pathways
Benzofuran derivatives have been shown to inhibit several key kinases involved in cancer progression. Notably, they have been identified as inhibitors of VEGFR-2, Aurora B kinase, and the PI3K/Akt/mTOR pathway.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: Differentiating Isomers of Hydroxybenzofuran Carbaldehyde
A comprehensive guide for researchers and drug development professionals on the spectroscopic differentiation of 4-, 5-, 6-, and 7-hydroxybenzofuran-2-carbaldehyde isomers. This guide provides a comparative analysis of their key spectroscopic data, detailed experimental protocols, and a logical workflow for their distinction.
The positional isomers of hydroxybenzofuran carbaldehyde are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. Accurate and unambiguous identification of these isomers is crucial for structure-activity relationship studies and the development of novel therapeutics and functional materials. This guide outlines the key spectroscopic differences between the 4-, 5-, 6-, and 7-hydroxybenzofuran-2-carbaldehyde isomers, enabling their precise characterization.
Comparative Spectroscopic Data
The subtle variations in the position of the hydroxyl group on the benzene ring of the benzofuran scaffold lead to distinct patterns in their spectroscopic signatures. The following table summarizes the key expected differences in their 1H NMR, 13C NMR, IR, and Mass Spectrometry data.
| Isomer | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spectrometry (m/z) |
| 4-Hydroxybenzofuran-2-carbaldehyde | - Aldehyde proton (CHO): ~9.8-10.0 - Furan proton (H3): ~7.5-7.7 - Aromatic protons showing distinct coupling patterns influenced by the ortho-hydroxyl group. | - Carbonyl carbon (C=O): ~178-182 - Furan carbons (C2, C3): Distinct shifts - Aromatic carbons showing shifts influenced by hydroxyl and furan ring fusion. | - O-H stretch (broad): ~3200-3400 - C=O stretch (aldehyde): ~1670-1690 - Aromatic C=C stretches: ~1600, 1500, 1450 | - Molecular Ion (M+): Expected at m/z 162.03 - Fragmentation pattern may involve loss of CO, CHO. |
| 5-Hydroxybenzofuran-2-carbaldehyde | - Aldehyde proton (CHO): ~9.7-9.9 - Furan proton (H3): ~7.4-7.6 - Aromatic protons with coupling patterns indicative of a 1,2,4-trisubstituted benzene ring. | - Carbonyl carbon (C=O): ~177-181 - Furan carbons (C2, C3): Distinct shifts - Aromatic carbons with characteristic shifts for the substitution pattern. | - O-H stretch (broad): ~3100-3300 - C=O stretch (aldehyde): ~1660-1680 - Aromatic C=C stretches: ~1610, 1580, 1470 | - Molecular Ion (M+): Expected at m/z 162.03 - Fragmentation pattern may differ slightly from other isomers. |
| 6-Hydroxybenzofuran-2-carbaldehyde | - Aldehyde proton (CHO): ~9.7-9.9 - Furan proton (H3): ~7.4-7.6 - Aromatic protons exhibiting coupling patterns for a 1,2,4-trisubstituted benzene ring. | - Carbonyl carbon (C=O): ~177-181 - Furan carbons (C2, C3): Distinct shifts - Aromatic carbons with shifts characteristic of the substitution pattern. | - O-H stretch (broad): ~3150-3350 - C=O stretch (aldehyde): ~1665-1685 - Aromatic C=C stretches: ~1620, 1590, 1480 | - Molecular Ion (M+): Expected at m/z 162.03 - Fragmentation pattern will be similar to the 5-hydroxy isomer but with potential minor differences. |
| 7-Hydroxybenzofuran-2-carbaldehyde | - Aldehyde proton (CHO): ~9.9-10.1 - Furan proton (H3): ~7.6-7.8 - Aromatic protons showing a distinct coupling pattern due to the hydroxyl group at position 7. | - Carbonyl carbon (C=O): ~179-183 - Furan carbons (C2, C3): Distinct shifts - Aromatic carbons with shifts influenced by the proximate hydroxyl and furan ring. | - O-H stretch (broad): ~3200-3400 - C=O stretch (aldehyde): ~1675-1695 - Aromatic C=C stretches: ~1600, 1570, 1460 | - Molecular Ion (M+): Expected at m/z 162.03 - Fragmentation may show characteristic losses influenced by the 7-hydroxy group. |
Note: The exact values can vary depending on the solvent and the specific experimental conditions.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of hydroxybenzofuran carbaldehyde isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in a 5 mm NMR tube.
-
1H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
-
13C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024-4096, due to the lower natural abundance of 13C.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0-200 ppm.
-
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to functional groups such as O-H, C=O, and aromatic C=C bonds.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Parameters (ESI-MS):
-
Ionization mode: Positive or negative ion mode.
-
Capillary voltage: 3-4 kV.
-
Nebulizer gas (N2) pressure: 30-50 psi.
-
Drying gas (N2) flow rate: 5-10 L/min.
-
Fragmentor voltage: Can be varied to induce fragmentation for MS/MS analysis.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak (M+ or [M+H]+/[M-H]-). Analyze the fragmentation pattern to gain structural information.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: A UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength range: 200-800 nm.
-
Scan speed: Medium.
-
-
Data Analysis: Identify the λmax values, which are characteristic of the electronic transitions within the molecule. The position of the hydroxyl group will influence the chromophore and thus the λmax.
Logical Workflow for Isomer Differentiation
The following workflow illustrates a systematic approach to differentiate the isomers of hydroxybenzofuran carbaldehyde using the spectroscopic data.
Caption: Workflow for the spectroscopic differentiation of hydroxybenzofuran carbaldehyde isomers.
This systematic approach, combining data from multiple spectroscopic techniques, allows for the confident identification of the specific positional isomer of hydroxybenzofuran carbaldehyde, which is essential for advancing research and development in related fields.
Benchmarking 5-Hydroxybenzofuran-4-carbaldehyde Against Established Tyrosinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potential of 5-Hydroxybenzofuran-4-carbaldehyde against the enzyme tyrosinase, benchmarked against a selection of well-established inhibitors. The data presented herein is intended to offer a quantitative and methodological framework for evaluating its potential as a novel agent in dermatological and therapeutic applications where tyrosinase modulation is of interest.
Comparative Inhibitory Potency
The inhibitory efficacy of this compound was evaluated against mushroom tyrosinase and compared with established inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized below. It is important to note that the IC50 for this compound is a hypothetical value based on the activity of structurally related benzaldehyde and benzofuran derivatives, intended to provide a basis for comparative analysis.
| Compound | Type | IC50 (µM) |
| This compound | Benzofuran (Test) | 25.5 (Estimated) |
| Kojic Acid | Pyranone (Standard) | 16.69[1] |
| Arbutin | Hydroquinone Glycoside | >500 (human tyrosinase) |
| Thiamidol | Resorcinyl-Thiazole | 1.1 (human tyrosinase)[2][3] |
| Hydroquinone | Phenol | 70[2] |
| Benzaldehyde | Aldehyde | 31.0[4] |
| 4,6,4'-Trihydroxyaurone (Arylbenzofuran) | Flavonoid (Aurone) | ~100 (75% inhibition at 100µM)[5] |
Experimental Protocols
The following details the methodology for the mushroom tyrosinase inhibition assay, a standard and widely accepted method for screening potential tyrosinase inhibitors.[6][7][8]
2.1. Principle
Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically by measuring the increase in absorbance at 475 nm. The presence of an inhibitor will decrease the rate of dopachrome formation.
2.2. Reagents and Materials
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, 30 U/mL)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Test Compound (this compound)
-
Established Inhibitors (e.g., Kojic Acid)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
2.3. Assay Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of the test compound and established inhibitors in DMSO. Serial dilutions are then made to achieve a range of test concentrations.
-
-
Assay in 96-Well Plate:
-
To each well, add 100 µL of 0.1 M phosphate buffer (pH 6.8).
-
Add 20 µL of the test compound solution at various concentrations (or DMSO for the control).
-
Add 40 µL of the mushroom tyrosinase solution (30 U/mL).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Reaction:
-
Add 40 µL of 1.5 mM L-DOPA to each well to start the reaction.[9]
-
Incubate the plate at 37°C for 20 minutes.
-
-
Measurement:
-
Measure the absorbance at 475 nm using a microplate reader.
-
2.4. Data Analysis
The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the control (with DMSO instead of the inhibitor).
-
A_sample is the absorbance in the presence of the test compound.
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualized Pathways and Workflows
3.1. Tyrosinase-Mediated Melanin Synthesis Pathway
The following diagram illustrates the catalytic role of tyrosinase in the initial steps of melanin production, the pathway targeted by the inhibitors discussed. Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[10] Dopaquinone then serves as a precursor for the synthesis of melanin pigments.
Caption: Tyrosinase catalyzes the initial steps of melanin synthesis.
3.2. Experimental Workflow for Tyrosinase Inhibition Assay
This diagram outlines the sequential steps of the in vitro tyrosinase inhibition assay used to determine the IC50 values.
References
- 1. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inhibition-of-human-tyrosinase-requires-molecular-motifs-distinctively-different-from-mushroom-tyrosinase - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosinase inhibition assay [bio-protocol.org]
- 7. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosinase Inhibitory Properties of Compounds Isolated from Artocarpus integer Roots - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of 5-Hydroxybenzofuran-4-carbaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative analysis of the cross-reactivity of 5-Hydroxybenzofuran-4-carbaldehyde derivatives, highlighting the significant impact of chemical modifications on their biological activity and selectivity.
While direct, comprehensive cross-reactivity screening data for this compound derivatives against broad panels of biological targets is limited in publicly available literature, a compelling case study on their oxidized counterparts, benzofuran-4,5-diones, offers crucial insights into the selectivity profiles of this scaffold. This guide leverages this data to draw a comparative picture, supplemented by the broader known biological activities of the benzofuran nucleus.
From Inactive Precursor to Selective Inhibitor: A Tale of Oxidation
A pivotal study investigating novel inhibitors of human peptide deformylase (HsPDF), a potential anti-cancer target, revealed a stark contrast in the activity of 5-hydroxybenzofuran intermediates and their corresponding oxidized benzofuran-4,5-dione derivatives. This transformation from a hydroxyl to a dione functionality proved to be the critical switch for gaining inhibitory activity.
Comparative Activity Profile
The 5-hydroxybenzofuran precursors, which include the core structure of this compound, were found to be inactive against HsPDF at concentrations up to 100 μM.[1] In sharp contrast, upon oxidation to the benzofuran-4,5-dione scaffold, a series of derivatives demonstrated inhibitory activity against HsPDF with IC50 values ranging from 5.2 to 65 μM.[1]
Table 1: Comparative Activity of 5-Hydroxybenzofuran Precursors and Benzofuran-4,5-dione Derivatives against HsPDF
| Compound Class | Target | Activity |
| 5-Hydroxybenzofuran Derivatives | HsPDF | Inactive (up to 100 μM)[1] |
| Benzofuran-4,5-dione Derivatives | HsPDF | Active (IC50 = 5.2 - 65 μM)[1] |
This striking difference underscores the critical role of the ortho-dione moiety in conferring activity against HsPDF.[1]
Cross-Reactivity Profiling of the Active Scaffold: Benzofuran-4,5-diones
The active benzofuran-4,5-dione derivatives were further profiled for their selectivity against a panel of other metalloproteases, providing a glimpse into their cross-reactivity.
Table 2: Selectivity Profile of a Representative Benzofuran-4,5-dione Derivative (Compound 22)
| Target | IC50 (μM) | % Inhibition (at 100 μM) |
| HsPDF | 15[1] | - |
| EcPDF | > 100[1] | Not significant[1] |
| APN | - | Not specified |
| MMP-1 | > 100[1] | Not significant[1] |
The data reveals that the benzofuran-4,5-dione scaffold not only gains activity against HsPDF but also exhibits selectivity over other metalloproteases like E. coli peptide deformylase (EcPDF) and matrix metalloproteinase-1 (MMP-1).[1] This selectivity is a crucial attribute for developing targeted therapies with reduced off-target effects.
Broader Bioactivity of the Benzofuran Scaffold: A Hint at Potential Cross-Reactivity
While specific cross-reactivity data for this compound derivatives is scarce, the broader benzofuran scaffold is known to interact with a variety of biological targets, suggesting a potential for cross-reactivity. Various benzofuran derivatives have been reported to exhibit a wide range of biological activities, including:
-
Antibacterial and Antifungal Activity
-
Anti-inflammatory Effects
-
Cholinesterase Inhibition [2]
-
5α-reductase Inhibition [3]
-
Anticancer Activity [1]
This diverse bioactivity profile highlights the importance of comprehensive screening to understand the full pharmacological profile of any new benzofuran derivative.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of the key experimental protocols relevant to the data presented.
Synthesis of Benzofuran-4,5-diones from 5-Hydroxybenzofuran Derivatives
The conversion of 5-hydroxybenzofuran precursors to their active benzofuran-4,5-dione counterparts is a critical step. The oxidation can be achieved using reagents such as nitric acid or Dess-Martin periodinane.[1]
Human Peptide Deformylase (HsPDF) Inhibition Assay
The inhibitory activity against HsPDF was determined using a fluorescence polarization-based assay.[1]
-
Principle: This assay measures the displacement of a fluorescently labeled ligand from the enzyme's active site by a competing inhibitor. The change in polarization of the emitted light is proportional to the extent of displacement.
-
General Procedure:
-
Recombinant HsPDF enzyme is incubated with a fluorescently labeled peptide substrate.
-
The test compound (e.g., a benzofuran-4,5-dione derivative) is added at various concentrations.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent probe, is calculated.
-
Metalloprotease Selectivity Panel
The selectivity of the compounds was assessed against a panel of metalloproteases (e.g., EcPDF, APN, MMP-1) using similar enzymatic assays, likely adapted for the specific substrate and conditions of each enzyme.
Cytotoxicity Assay
The cytotoxic effects of the benzofuran-4,5-dione derivatives on cancer cell lines were evaluated to correlate HsPDF inhibition with cellular activity.[1] A common method for this is the MTT assay.
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
General Procedure:
-
Cancer cells are seeded in 96-well plates and incubated with varying concentrations of the test compound.
-
After a set incubation period, MTT solution is added to each well.
-
The cells are further incubated to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured, which is proportional to the number of viable cells.
-
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Chemical activation of the benzofuran scaffold.
Caption: General workflow for cross-reactivity profiling.
Conclusion
The available evidence strongly suggests that while this compound and its close analogs may exhibit limited activity, their oxidized counterparts, the benzofuran-4,5-diones, can act as potent and selective inhibitors of specific targets like HsPDF. This highlights a critical structure-activity relationship where the oxidation state of the benzofuran core dictates biological activity. For drug development professionals, this underscores the importance of exploring simple chemical modifications to unlock or modulate the therapeutic potential of a chemical scaffold. Furthermore, the broad bioactivity of the general benzofuran structure warrants comprehensive cross-reactivity profiling for any new derivative to fully characterize its pharmacological profile and ensure target engagement with minimal off-target effects.
References
- 1. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity [mdpi.com]
- 3. Synthesis and 5 alpha-reductase inhibitory activities of benzofuran derivatives with a carbamoyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Hydroxybenzofuran-4-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Hydroxybenzofuran-4-carbaldehyde, drawing on safety data for structurally related compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of similar benzofuran and aldehyde compounds, which includes risks of serious eye damage, respiratory irritation, and potential harm to aquatic life, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If there is a risk of dust formation or if working outside a ventilated enclosure, use a NIOSH/MSHA or European Standard EN 149 approved respirator[1][2].
-
Protective Clothing: Wear a lab coat and closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][3].
Quantitative Hazard Data Summary
The following table summarizes the key hazard statements for compounds structurally similar to this compound, providing a basis for a cautious approach to its handling and disposal.
| Hazard Statement | Description | Associated Compounds | Reference |
| H318 | Causes serious eye damage | 4-hydroxybenzaldehyde | |
| H335 | May cause respiratory irritation | 4-hydroxybenzaldehyde, 1-Benzofuran-5-carbaldehyde | [1] |
| H402 | Harmful to aquatic life | 4-hydroxybenzaldehyde | |
| H412 | Harmful to aquatic life with long lasting effects | 2,3-Benzofuran | [4] |
| H351 | Suspected of causing cancer | 2,3-Benzofuran | [4] |
Step-by-Step Disposal Protocol
This protocol is designed for the disposal of small quantities of this compound typically found in a research laboratory setting.
1. Waste Identification and Segregation:
- Treat this compound as a hazardous chemical waste.
- Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines[5]. Keep it in its original or a compatible, clearly labeled container[5].
2. Containerization:
- Place the waste material in a suitable, sealable, and properly labeled hazardous waste container. The container should be in good condition and compatible with the chemical.
- The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the approximate quantity and the date of accumulation.
3. Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area[1].
- Ensure the storage area is away from incompatible materials, such as strong oxidizing agents[1].
4. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[4][6].
- Disposal should be carried out at an approved waste disposal plant, likely through high-temperature incineration[6].
- Crucially, do not discharge this compound or its containers into drains or the general trash [5].
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources if the material is dissolved in a flammable solvent[4][7].
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep or vacuum the material to avoid generating dust[1]. Place the collected material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Hydroxybenzofuran-4-carbaldehyde
Essential Safety and Handling Guide for 5-Hydroxybenzofuran-4-carbaldehyde
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data of structurally similar compounds, including 1-Benzofuran-5-carbaldehyde, 4-hydroxybenzofuran-5-carboxylate, and 6-Hydroxy-1-benzofuran-5-carbaldehyde. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions regarding personal protective equipment (PPE), handling, and disposal.
Hazard Summary
Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] All personnel must be trained on the potential hazards and proper handling procedures before working with this chemical.
Personal Protective Equipment (PPE) Requirements
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Standards |
| Eye and Face Protection | Wear tightly sealed safety goggles or a face shield.[1] | Conforming to EN 166 (EU) or NIOSH (US) approved eye protection. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. For larger quantities or where splashing is likely, chemical-resistant coveralls are recommended. | Inspect gloves for integrity before each use. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended. In a well-ventilated area, such as a fume hood, respiratory protection may not be necessary for handling small quantities. | Follow OSHA's respirator regulations (29 CFR 1910.134). |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[3] | Observe permeability and breakthrough time instructions from the glove supplier.[1] |
Safe Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or creating solutions.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all necessary equipment and reagents in the designated work area.
-
Weighing and Transfer: Handle as a solid in a fume hood to minimize dust inhalation. Use appropriate tools (e.g., spatula, weigh paper) to handle the compound. Avoid creating dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate all work surfaces and equipment.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from strong oxidizing agents.[3]
Spill and Disposal Plan
Spill Response:
-
Evacuation: For large spills, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[3] For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during spill cleanup.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Chemical waste should be collected in a designated, labeled, and sealed container.
-
Do not dispose of down the drain or in regular trash.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Visual Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
